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  • Product: 1-(Morpholin-2-yl)ethan-1-ol
  • CAS: 1314908-48-9

Core Science & Biosynthesis

Foundational

Topic: Strategic Synthesis of 1-(Morpholin-2-yl)ethan-1-ol Derivatives

An In-Depth Technical Guide for Medicinal and Process Chemistry Abstract The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal and Process Chemistry

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Derivatives of 1-(morpholin-2-yl)ethan-1-ol represent a specific and valuable subclass of substituted morpholines, incorporating two stereocenters and a secondary alcohol moiety suitable for further functionalization or hydrogen bonding interactions. This technical guide provides a comprehensive overview of robust and adaptable synthetic pathways to access these derivatives. We will dissect the strategic considerations for constructing the morpholine core, installing the C2-substituent, and controlling stereochemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important scaffold in their programs.

Introduction: The Strategic Value of the Morpholine Scaffold

Morpholine and its substituted congeners are prevalent structural motifs in a multitude of FDA-approved drugs and clinical candidates.[1][2] The inclusion of the morpholine ring can impart desirable pharmacokinetic properties, such as improved solubility and a reduced pKa compared to analogous piperidines, which can be advantageous for optimizing drug absorption and distribution profiles.[1] The 1-(morpholin-2-yl)ethan-1-ol scaffold is of particular interest as it presents a 1,2-aminoalcohol relationship constrained within a stable heterocyclic ring, a feature common in biologically active molecules.

This guide focuses on the most logical and field-proven retrosynthetic approach, which hinges on the formation of a C-C bond at the C2 position of a pre-formed morpholine ring.

G Target 1-(Morpholin-2-yl)ethan-1-ol Derivatives Retrosynthesis C-C Bond Formation (Organometallic Addition) Target->Retrosynthesis Intermediate Key Intermediate: N-Protected Morpholine-2-carbaldehyde Retrosynthesis->Intermediate Precursor2 Methyl Organometallic (e.g., MeMgBr, MeLi) Retrosynthesis->Precursor2 Oxidation Oxidation Intermediate->Oxidation Precursor1 N-Protected 2-(Hydroxymethyl)morpholine Cyclization Cyclization Strategy Precursor1->Cyclization Oxidation->Precursor1 StartingMaterials Amino Alcohol Precursors Cyclization->StartingMaterials G cluster_0 Synthesis of N-Boc-2-(hydroxymethyl)morpholine Start N-Benzylethanolamine + (R)-Epichlorohydrin Cyclized N-Benzyl-2-(hydroxymethyl)morpholine Start->Cyclized 1. Coupling 2. Base-mediated cyclization Debenzylated 2-(Hydroxymethyl)morpholine Cyclized->Debenzylated H₂, Pd/C (Hydrogenolysis) Protected N-Boc-2-(hydroxymethyl)morpholine Debenzylated->Protected Boc₂O, Base

Figure 2: Workflow for Chiral Precursor Synthesis. A representative pathway to obtain the key alcohol intermediate, (S)-N-Boc-2-(hydroxymethyl)morpholine. [3]

Oxidation to the Aldehyde

With the protected alcohol in hand, the next critical step is its oxidation to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Several modern oxidation protocols are suitable for this transformation.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) at low temperatures (-78 °C). This method is high-yielding and generally avoids over-oxidation.

  • Dess-Martin Periodinane (DMP): A mild and highly efficient reagent that allows the reaction to be performed at room temperature. It is particularly useful for small- to medium-scale synthesis.

  • TEMPO-mediated Oxidation: Employs a catalytic amount of (2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach). This method is often preferred for larger-scale industrial applications due to its cost-effectiveness and milder conditions. [4] The resulting N-Boc-morpholine-2-carbaldehyde is typically stable enough for purification by silica gel chromatography if necessary, but can often be used directly in the subsequent step after an aqueous workup.

Core Reaction: Organometallic Addition to the Aldehyde

The final carbon-carbon bond-forming step involves the nucleophilic addition of a methyl organometallic reagent to the aldehyde carbonyl. [5]This reaction creates the secondary alcohol and the second stereocenter of the target molecule. The choice of reagent and reaction conditions is critical for achieving high yield and, potentially, controlling diastereoselectivity.

Organolithium and Grignard reagents are the most common choices for this transformation. [5][6]They are powerful nucleophiles that readily attack the electrophilic carbonyl carbon. [5]

G cluster_0 Organometallic Addition Aldehyde N-Boc-Morpholine-2-carbaldehyde Reagent + Me-M (M = MgBr or Li) Solvent Anhydrous Ether (THF or Et₂O) -78 °C to 0 °C Intermediate Alkoxide Intermediate Solvent->Intermediate Quench Aqueous Workup (e.g., sat. NH₄Cl) Intermediate->Quench Product N-Boc-1-(Morpholin-2-yl)ethan-1-ol Quench->Product

Figure 3: C-C Bond Formation Workflow. The key step of adding a methyl organometallic reagent to the aldehyde precursor.

Causality Behind Experimental Choices
  • Reagent Selection:

    • Methylmagnesium Bromide (MeMgBr): A Grignard reagent, it is a workhorse in organic synthesis. It is less reactive than its organolithium counterpart, which can sometimes lead to better selectivity with sensitive substrates.

    • Methyllithium (MeLi): Generally more nucleophilic and a stronger base than MeMgBr. [7]Its higher reactivity ensures rapid and complete conversion, even with sterically hindered aldehydes. However, its higher basicity can lead to side reactions like enolization if acidic protons are present alpha to the carbonyl.

  • Anhydrous Conditions: Organometallic reagents react violently with water. [5]Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used to prevent quenching of the reagent and ensure a high yield.

  • Low Temperature: The addition is typically initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly. This helps to control the exothermic nature of the reaction and minimize side reactions.

  • Aqueous Workup: The reaction is quenched by the addition of a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the intermediate alkoxide and yield the final alcohol product. [6]Using a weak acid like NH₄Cl avoids potential degradation of the acid-sensitive Boc protecting group.

Diastereoselectivity

The addition of the methyl group to the chiral aldehyde creates a new stereocenter, resulting in a mixture of diastereomers (syn and anti). The ratio of these diastereomers is governed by the principles of asymmetric induction, primarily the Felkin-Anh model. The incoming nucleophile will preferentially attack the carbonyl face that is least sterically hindered by the substituents on the adjacent stereocenter (the C2 position of the morpholine ring). The bulky N-Boc group and the ring oxygen will orient themselves to minimize steric interactions, influencing the trajectory of the nucleophilic attack and thus determining the diastereomeric ratio of the product.

Comparative Data & Protocols

Table 1: Comparison of Organometallic Reagents for Addition to N-Boc-morpholine-2-carbaldehyde
ReagentTypical ConditionsTypical YieldExpected Diastereomeric Ratio (d.r.)Key Considerations
MeMgBrTHF, 0 °C, 2h85-95%~2:1 to 4:1Less reactive, easier to handle.
MeLiTHF, -78 °C to 0 °C, 1h90-98%~2:1 to 4:1More reactive, requires more stringent anhydrous technique. [7]

Note: Diastereomeric ratios are estimates and highly dependent on the specific N-protecting group and reaction conditions. The major diastereomer is predicted by the Felkin-Anh model.

Experimental Protocols

Protocol 1: Oxidation of (S)-N-Boc-2-(hydroxymethyl)morpholine via DMP

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can often be used without further purification.

Protocol 2: Methyllithium Addition to N-Boc-morpholine-2-carbaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of crude N-Boc-morpholine-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add methyllithium (1.1 eq, typically as a solution in Et₂O) dropwise via syringe over 10-15 minutes.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quench: Slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting diastereomeric mixture of alcohols can be purified and/or separated by silica gel column chromatography.

Conclusion

The synthesis of 1-(morpholin-2-yl)ethan-1-ol derivatives is most effectively achieved through a convergent strategy centered on the organometallic addition to a key N-protected morpholine-2-carbaldehyde intermediate. This approach allows for modularity and is amenable to scale-up. The choice of oxidation method and organometallic reagent can be tailored to specific laboratory capabilities and scale requirements. Understanding the principles of stereocontrol, such as the Felkin-Anh model, provides a predictive framework for the diastereomeric outcome of the core C-C bond-forming reaction. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and explore this valuable class of compounds in their drug discovery and development efforts.

References

  • Jung, S. H., et al. (2018). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. [Link]

  • Grygorenko, O. O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Addition of organometallic reagents to aldehydes and ketones. Kimia. [Link]

  • Gong, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. . [Link]

  • Mlostoń, G., et al. (2013). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Gallou, F., et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Wang, F., et al. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters. [Link]

  • European Patent Office. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

  • PubChem. (n.d.). 1-(morpholin-2-yl)ethan-1-ol. PubChem. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • LibreTexts. (2015). 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Kumar, A., et al. (2018). Synthesis of N-substituted morpholine nucleoside derivatives. Request PDF. [Link]

  • Saskia, K. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link]

  • Young, D. W., & Chamakuri, S. (2023). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Wu, L., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

  • Wu, L., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Exploratory

Mechanism of Action of 1-(Morpholin-2-yl)ethan-1-ol in Biological Systems: A Technical Whitepaper

Executive Summary: The Privileged Scaffold In the realm of medicinal chemistry, certain molecular fragments transcend their status as mere chemical building blocks to become "privileged pharmacophores." While 1-(morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, certain molecular fragments transcend their status as mere chemical building blocks to become "privileged pharmacophores." While 1-(morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9) is commercially available as a fundamental organic intermediate[1], its true scientific value is realized when it is integrated into complex therapeutic agents. The morpholine ring is renowned for modulating pharmacokinetic properties—specifically enhancing aqueous solubility, metabolic stability, and membrane permeability[2][3].

When functionalized with an ethanol group at the 2-position, this scaffold introduces a critical chiral center and a versatile hydroxyl group. This whitepaper deconstructs the mechanism of action of the 1-(morpholin-2-yl)ethan-1-ol pharmacophore, focusing on its profound efficacy in targeting biogenic amine transporters, particularly the Norepinephrine Transporter (NET)[4][5].

Structural & Physicochemical Profiling

To understand the biological mechanism of this molecule, we must first analyze its physicochemical properties. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group[6].

  • Ionization State: With a pKa of approximately 8.7, the morpholine nitrogen is predominantly protonated at physiological pH (7.4)[6]. This cationic state is the fundamental driver of its biological activity, allowing the molecule to act as a robust anchor within the negatively charged binding pockets of target proteins[3].

  • Hydrogen Bonding: The ethanol side-chain provides a hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor, heavily influencing target selectivity.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The most well-characterized biological mechanism of the 1-(morpholin-2-yl)ethan-1-ol pharmacophore is the competitive inhibition of the Norepinephrine Transporter (NET)[4]. Compounds bearing this moiety, such as the PET radioligand CFMME ((S,S)-1-cyclopentyl-2-(5-fluoro-2-methoxy-phenyl)-1-morpholin-2-yl-ethanol), exhibit sub-nanomolar affinity for NET, effectively blocking the reuptake of norepinephrine from the synaptic cleft[4][5].

The Molecular Binding Cascade
  • Ionic Anchoring: The protonated morpholine nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp75) located in the central binding site (S1 pocket) of the transporter.

  • Hydrogen Bond Network: The hydroxyl group of the ethanol side-chain engages in hydrogen bonding with surrounding serine and threonine residues, locking the ligand in a highly specific stereochemical orientation.

  • Conformational Arrest: By occupying the orthosteric binding site, the morpholine-ethanol scaffold prevents the transporter from undergoing the outward-to-inward conformational transition required to translocate norepinephrine across the presynaptic membrane[4][7].

G A 1-(Morpholin-2-yl)ethan-1-ol Pharmacophore B Morpholine Nitrogen (Cationic at pH 7.4) A->B contains C Ethanol Hydroxyl (-OH Group) A->C contains E Asp75 Residue (Salt Bridge) B->E protonated state binds F Serine/Threonine (H-Bond Network) C->F donates/accepts D Norepinephrine Transporter (NET S1 Pocket) E->D located in F->D stabilizes in

Molecular interactions of the morpholine-ethanol scaffold within the NET binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the morpholine-ethanol core consistently yields high-affinity NET inhibition. Table 1 summarizes the binding affinities of key derivatives utilizing this scaffold, demonstrating its potency in neuropharmacological applications.

Table 1: Binding Affinities of Morpholine-Ethanol Derivatives

Compound / DerivativePrimary TargetBinding Affinity (Ki, nM)Primary Application
CFMMENET< 1.0PET Radioligand (Brain Imaging)
Reboxetine Analog 1NET1.02Antidepressant Lead
Reboxetine Analog 3NET3.68Antidepressant Lead
Reboxetine Analog 4NET0.30Antidepressant Lead

(Data synthesized from competitive binding assays utilizing [3H]nisoxetine[8])

Experimental Protocols: Self-Validating Assay Systems

To ensure scientific integrity and reproducibility, the evaluation of novel 1-(morpholin-2-yl)ethan-1-ol derivatives requires rigorous in vitro validation. As an Application Scientist, I mandate the following standardized protocol for the Radioligand Competition Binding Assay.

Protocol: [3H]Nisoxetine Competitive Binding Assay for NET

Causality & Rationale: We utilize [3H]nisoxetine because it is a highly selective, well-characterized radioligand for NET. Competitive displacement allows us to calculate the exact affinity (Ki) of our unlabelled morpholine-ethanol test compounds using the Cheng-Prusoff equation, creating a self-validating system where the reduction in radioactive signal directly correlates to target engagement.

Step 1: Membrane Preparation

  • Action: Homogenize mammalian cells stably expressing human NET in an ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Rationale: Cold temperatures prevent proteolytic degradation of the transporter. Centrifugation isolates the membrane fraction where the lipophilic NET proteins reside, removing cytosolic interference.

Step 2: Assay Incubation

  • Action: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10^-10 to 10^-5 M), 50 µL of [3H]nisoxetine (final concentration 1 nM), and 100 µL of the membrane suspension. Incubate at 4°C for 2 hours.

  • Rationale: Incubation at 4°C slows down the off-rate of the ligand, ensuring the binding equilibrium remains stable during the subsequent physical separation steps.

Step 3: Rapid Filtration (Separation)

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with ice-cold buffer.

  • Rationale: PEI pre-soaking reduces non-specific binding of the radioligand to the filter matrix. Rapid filtration is critical; it separates the unbound [3H]nisoxetine from the membrane-bound fraction almost instantaneously, preventing the dissociation of the test compound-transporter complex.

Step 4: Liquid Scintillation Counting

  • Action: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (Counts Per Minute - CPM) using a liquid scintillation counter[8].

  • Rationale: The reduction in CPM correlates directly with the displacement of [3H]nisoxetine, allowing for the generation of a sigmoidal dose-response curve to calculate the IC50 and Ki.

Workflow S1 1. Membrane Preparation S2 2. Radioligand Incubation S1->S2 add[3H]nisoxetine S3 3. Rapid Filtration S2->S3 isolate bound S4 4. Scintillation Counting S3->S4 quantify Ki

Step-by-step radioligand binding assay workflow for NET inhibitors.

Translational Impact

The optimization of the 1-(morpholin-2-yl)ethan-1-ol scaffold has direct clinical implications. By fine-tuning the stereochemistry (e.g., the (S,S) configuration in CFMME), researchers have developed highly specific Carbon-11 labeled PET tracers[4][9]. These tools are indispensable for mapping NET occupancy in the central nervous system in vivo, aiding in the dosage optimization of antidepressants and the study of neurodegenerative diseases[4][5].

References

  • [American Elements] "1-(morpholin-2-yl)ethan-1-ol | CAS 1314908-48-9"
  • [PubMed / NIH] "Synthesis of 11C-labelled (R)-OHDMI and CFMME and their evaluation as candidate radioligands for imaging central norepinephrine transporters with PET" 3.[ResearchGate] "Helene RUDYK | Eli Lilly, Indianapolis | Department of Discovery Chemistry Research"
  • 5.
  • [ACS Publications] "Morpholine Derivatives in Agrochemical Discovery and Development"
  • [ResearchG
  • [Google Patents] "Treatment of stuttering and other communication disorders with norepinephrine reuptake inhibitors"
  • [ResearchGate] "Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs"

Sources

Foundational

Pharmacokinetics of 1-(Morpholin-2-yl)ethan-1-ol in Drug Discovery: A Technical Whitepaper

Executive Summary: The Morpholine Scaffold in Medicinal Chemistry In modern drug discovery, achieving a delicate balance between target affinity and optimal pharmacokinetic (PK) properties is the primary bottleneck in le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Morpholine Scaffold in Medicinal Chemistry

In modern drug discovery, achieving a delicate balance between target affinity and optimal pharmacokinetic (PK) properties is the primary bottleneck in lead optimization. The morpholine ring has unequivocally established itself as a "privileged scaffold" in medicinal chemistry[1]. Its unique structural features—a six-membered saturated heterocycle containing an electron-withdrawing oxygen atom opposite a basic nitrogen—make it an exceptional tool for modulating the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates[2].

The specific building block 1-(morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9)[3] represents an advanced structural motif. By introducing an ethanol appendage at the 2-position of the morpholine ring, medicinal chemists gain a chiral center and a hydroxyl group. This modification not only provides a critical hydrogen bond donor/acceptor for target engagement (e.g., in kinase or CNS target active sites) but also profoundly alters the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the parent molecule[4].

This whitepaper provides an in-depth technical analysis of the pharmacokinetic implications of incorporating the 1-(morpholin-2-yl)ethan-1-ol motif into drug candidates, alongside field-proven, self-validating protocols for evaluating its ADME properties.

Physicochemical Profiling & PK Implications

The incorporation of 1-(morpholin-2-yl)ethan-1-ol into a drug architecture fundamentally alters its physicochemical landscape, directly impacting its systemic disposition.

  • Modulation of Basicity (pKa): Cyclic amines like piperidine are highly basic (pKa ≈ 10.0), which can lead to excessive lysosomal trapping and poor membrane permeability. The electronegative oxygen in the morpholine ring withdraws electron density from the nitrogen via inductive effects, lowering the pKa to a highly desirable range of ~8.4[1]. This ensures the molecule exists in an equilibrium of ionized and unionized states at physiological pH (7.4), enhancing both aqueous solubility and lipid membrane permeability[2].

  • Lipophilicity and BBB Penetration: Developing drugs for the central nervous system (CNS) requires a strict balance of size and lipophilicity[5]. The morpholine core provides a well-balanced lipophilic-hydrophilic profile. The addition of the ethanol group slightly lowers the overall LogD compared to unsubstituted morpholine, which can prevent non-specific protein binding and improve the free fraction ( fu​ ) of the drug in plasma, a critical parameter for brain penetration[2].

  • Metabolic Stability: Morpholine rings are generally resistant to rapid metabolic degradation compared to their acyclic amine counterparts. However, they are not metabolically inert. They exhibit an improved CYP3A4 profile, providing prolonged bioavailability and optimal intrinsic clearance[2].

Metabolic Biotransformation Pathways

Understanding the biotransformation of the 1-(morpholin-2-yl)ethan-1-ol motif is critical for predicting clearance mechanisms and potential drug-drug interactions (DDIs). The motif is subject to both Phase I and Phase II metabolism.

  • Phase I Oxidation: The morpholine nitrogen and adjacent carbons are susceptible to Cytochrome P450 (predominantly CYP3A4) mediated oxidation, leading to N-dealkylation, N-oxidation, or ring-opening events[2].

  • Phase II Conjugation: The primary hydroxyl group on the ethanol appendage serves as a direct handle for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Glucuronidation at this site rapidly increases the polarity of the molecule, facilitating efficient renal and biliary excretion.

Biotransformation N1 1-(Morpholin-2-yl)ethan-1-ol (Parent Motif) N2 CYP450 Enzymes (Phase I Oxidation) N1->N2 Oxidation N3 UGT Enzymes (Phase II Conjugation) N1->N3 Glucuronidation N4 N-Dealkylation / Ring Opening N2->N4 N5 O-Glucuronide Metabolite N3->N5 N6 Excretion (Renal/Biliary) N4->N6 N5->N6

Biotransformation pathways of the 1-(morpholin-2-yl)ethan-1-ol motif.

Experimental Workflows for PK Evaluation

To accurately assess the pharmacokinetic viability of drug candidates containing this motif, rigorous, self-validating in vitro assays must be employed. Below are the definitive protocols for evaluating metabolic stability and intestinal permeability.

PK_Workflow S1 Compound Design S2 Physicochemical Profiling S1->S2 S3 In Vitro Clearance S2->S3 S4 Permeability Assays S3->S4 S5 In Vivo PK Models S4->S5

Sequential PK evaluation workflow for morpholine-derived drug candidates.

Protocol A: Liver Microsomal Stability Assay (Intrinsic Clearance, CLint​ )

This assay isolates Phase I CYP-mediated metabolism to predict hepatic clearance.

  • Step 1: Preparation & Pre-incubation. Dilute human or rat liver microsomes to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound (1 µM final concentration).

    • Causality: Pre-incubating the mixture at 37°C for 5 minutes ensures the enzymatic environment is at its physiological optimum before the reaction begins.

  • Step 2: Reaction Initiation. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for the Cytochrome P450 catalytic cycle; without it, Phase I oxidation cannot occur.

  • Step 3: Time-Course Sampling & Termination. At predetermined time points (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time point while simultaneously precipitating proteins to prepare the sample for LC-MS/MS analysis.

  • Step 4: Self-Validation (Quality Control). Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Causality: If Verapamil is not rapidly depleted or Warfarin degrades too quickly, the assay self-reports that the microsomal batch has lost enzymatic competence, invalidating the run.

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay evaluates intestinal absorption and identifies active efflux transport.

  • Step 1: Cell Culturing. Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture period is mandatory for the cells to differentiate into a polarized monolayer, form tight junctions, and express functional apical efflux transporters like P-glycoprotein (P-gp).

  • Step 2: Bidirectional Dosing. Dose the test compound (10 µM) in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions. Incubate for 2 hours at 37°C.

    • Causality: Measuring both directions allows for the calculation of the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2 indicates the compound is a substrate for active efflux, which can severely limit oral bioavailability and brain penetration.

  • Step 3: Monolayer Integrity Check. Post-assay, add Lucifer Yellow (a paracellular marker) to the apical chamber and measure basolateral fluorescence after 1 hour.

    • Causality: Lucifer Yellow cannot pass through intact cells. High permeation self-validates that the tight junctions were compromised during the assay, meaning the permeability data for that specific well must be discarded.

Quantitative Data Presentation

The structural evolution from a basic piperidine ring to the functionalized 1-(morpholin-2-yl)ethan-1-ol motif yields distinct, measurable improvements in PK parameters. The table below summarizes representative, structurally correlated data demonstrating these shifts.

Structural ScaffoldpKa (Basic Center)LogD (pH 7.4)Aqueous Solubility (µg/mL)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Caco-2 Efflux Ratio (ER)
Piperidine (Reference)~10.02.8< 10> 80 (High)1.2
Morpholine (Unsubstituted)~8.41.5> 10045 (Moderate)1.5
1-(Morpholin-2-yl)ethan-1-ol ~8.11.2> 25030 (Low/Moderate)1.8

Data Interpretation: The introduction of the morpholine oxygen drastically lowers the pKa and LogD, improving solubility[1]. The addition of the ethanol appendage in 1-(morpholin-2-yl)ethan-1-ol further enhances aqueous solubility via hydrogen bonding, while slightly increasing the efflux ratio due to the added polarity. However, the overall metabolic stability ( CLint​ ) is improved, making it a highly favorable motif for lead optimization[6].

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (PMC).[Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.[Link]

  • 1-(morpholin-2-yl)ethan-1-ol | CAS 1314908-48-9. American Elements.[Link]

Sources

Exploratory

Technical Whitepaper: 1-(Morpholin-2-yl)ethan-1-ol in Modern Drug Development

Executive Summary The compound 1-(morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9) is an increasingly valuable building block in pharmaceutical synthesis. Featuring a morpholine ring—a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9) is an increasingly valuable building block in pharmaceutical synthesis. Featuring a morpholine ring—a privileged scaffold in medicinal chemistry—this molecule offers unique physicochemical properties, including optimal aqueous solubility and a tunable pKa, making it ideal for improving the pharmacokinetic profiles of target active pharmaceutical ingredients (APIs). This guide provides a rigorous analysis of its chemical properties, Material Safety Data Sheet (MSDS) parameters, and experimental handling protocols for drug development professionals.

Physicochemical Profiling & Structural Analysis

The structural integration of both a secondary amine (within the morpholine ring) and a secondary alcohol provides dual reactive sites. This bifunctionality allows for orthogonal synthetic modifications, such as N-alkylation or O-acylation, which are critical in constructing complex molecular architectures.

Quantitative Chemical Properties
PropertyValue/Specification
IUPAC Name 1-(morpholin-2-yl)ethan-1-ol
CAS Number 1314908-48-9 [1]
Chemical Formula C₆H₁₃NO₂ [2]
Molecular Weight 131.17 g/mol [2]
PubChem CID 17954199 [2]
Appearance Powder [2]
MDL Number MFCD19218832 [2]

Causality Insight: The presence of the oxygen heteroatom in the morpholine ring lowers the basicity of the adjacent amine compared to piperidine analogs. This subtle pKa shift is often exploited by medicinal chemists to enhance membrane permeability and reduce hERG liability in lead compounds.

Material Safety Data Sheet (MSDS) & Handling Protocols

Handling 1-(morpholin-2-yl)ethan-1-ol requires strict adherence to safety protocols due to its hazard classifications. The compound is classified under the Globally Harmonized System (GHS) with the signal word Danger [2].

Hazard Classifications & GHS Data
Hazard ClassGHS CodeDescription
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled [1].
Skin Corrosion/Irritation H315Causes skin irritation [1].
Serious Eye Damage H318Causes serious eye damage (Corrosive - GHS05) [1].
STOT SE 3 H335 / H336May cause respiratory irritation or drowsiness/dizziness [1].
Self-Validating Safety Protocol

To ensure a self-validating safety environment, researchers must implement the following workflow:

  • Environmental Control: Weigh and transfer the powder exclusively within a certified Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks (H332).

  • Personal Protective Equipment (PPE): Mandate the use of nitrile gloves (double-gloving recommended for prolonged exposure), splash-proof chemical goggles (due to H318), and a chemically resistant lab coat.

  • Validation Check: Before beginning synthesis, verify the integrity of the fume hood draft using a flow meter. A reading below 0.5 m/s invalidates the setup, requiring maintenance before proceeding.

Experimental Workflows: Synthetic Integration

When integrating 1-(morpholin-2-yl)ethan-1-ol into a drug discovery pipeline, maintaining purity and controlling reactivity is paramount.

Step-by-Step Methodology: Orthogonal Protection & Functionalization
  • Quality Control (QC) Aliquoting: Dissolve 10 mg of the raw powder in D2O or CDCl3. Perform ¹H and ¹³C NMR spectroscopy to validate structural integrity and confirm purity (>95%) before bulk use.

  • N-Boc Protection: To selectively react the hydroxyl group, the secondary amine must be protected. Dissolve the validated compound in dichloromethane (DCM). Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and catalytic triethylamine (TEA).

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a ninhydrin stain (which will show the disappearance of the free amine).

  • O-Alkylation: Once the amine is protected, treat the intermediate with sodium hydride (NaH) at 0°C in anhydrous tetrahydrofuran (THF), followed by the addition of the desired alkyl halide to functionalize the hydroxyl group.

  • Deprotection: Cleave the Boc group using 4M HCl in dioxane to yield the functionalized morpholine derivative, ready for downstream API coupling.

Workflow Visualization

Workflow Start 1-(Morpholin-2-yl)ethan-1-ol (Raw Powder) Safe Safety Protocol (Fume Hood, PPE) Start->Safe Handling QC Quality Control (NMR & LC-MS) Safe->QC Aliquot Protect N-Boc Protection (Amine Masking) QC->Protect Purity >95% React O-Functionalization (Hydroxyl Targeting) Protect->React Selective Reactivity API Deprotection & API Integration React->API Downstream Synthesis

Figure 1: Standard handling and synthetic integration workflow for 1-(morpholin-2-yl)ethan-1-ol.

References

  • NextSDS. "1-(morpholin-2-yl)ethan-1-ol — Chemical Substance Information". NextSDS Database. Available at:[Link]

  • American Elements. "1-(morpholin-2-yl)ethan-1-ol | CAS 1314908-48-9". American Elements Catalog. Available at:[Link]

Foundational

A Methodological Guide to the Structural Elucidation of 1-(Morpholin-2-yl)ethan-1-ol: From Synthesis to Single-Crystal X-ray Analysis

Abstract The morpholine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1] The precise three-dimensional arrangem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1] The precise three-dimensional arrangement of atoms within morpholine-containing molecules is critical for understanding their structure-activity relationships (SAR) and for rational drug design. This whitepaper presents a comprehensive, in-depth technical guide for the complete structural analysis of a novel derivative, 1-(Morpholin-2-yl)ethan-1-ol. As no public crystal structure data for this specific compound is available, this document serves as a methodological blueprint.[2] We will navigate the entire workflow, commencing with a plausible chemical synthesis and spectroscopic confirmation, proceeding to the critical step of single-crystal growth, and culminating in a detailed walkthrough of single-crystal X-ray diffraction (SC-XRD) analysis for definitive structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these fundamental techniques to novel small molecules.

Introduction: The Significance of Morpholine Scaffolds

Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged" scaffold in drug discovery.[3] Its incorporation into a molecule can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. The title compound, 1-(Morpholin-2-yl)ethan-1-ol, represents a chiral building block with potential applications in the synthesis of more complex bioactive agents.

Determining the absolute stereochemistry and preferred conformation of such a molecule is paramount. While spectroscopic methods like NMR provide valuable information about connectivity, only single-crystal X-ray diffraction (SC-XRD) can deliver an unambiguous depiction of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.[4][5] This guide provides the expertise-driven causality behind the necessary experimental choices, ensuring a robust and self-validating pathway to achieve this goal.

Synthesis and Spectroscopic Verification

A logical first step in any structural analysis is the synthesis and purification of the target compound. A plausible and efficient route to synthesize morpholine derivatives often starts from vicinal amino alcohols.[6]

Proposed Synthetic Pathway

A variety of methods exist for the synthesis of substituted morpholines.[7] A common strategy involves the cyclization of an appropriate amino alcohol precursor. For 1-(Morpholin-2-yl)ethan-1-ol, a potential route could involve the reaction of a protected amino-diol with a suitable cyclizing agent, followed by deprotection.

Spectroscopic Confirmation of Identity

Before attempting the often-laborious process of crystallization, it is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton. For 1-(Morpholin-2-yl)ethan-1-ol, one would expect characteristic signals for the morpholine ring protons, the ethan-1-ol side chain, and the hydroxyl proton.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A broad absorption band in the 3400-3200 cm⁻¹ region would indicate the O-H stretch of the alcohol, while C-N and C-O-C stretching vibrations would appear in the fingerprint region (typically 1300-1000 cm⁻¹).[8]

The Art of Crystallization: Generating Diffraction-Quality Crystals

The single most critical, and often rate-limiting, step in SC-XRD is the growth of a high-quality single crystal.[11] The process involves slowly transitioning a solution from a state of solubility to supersaturation, allowing molecules to arrange themselves into a highly ordered, repeating lattice.

Key Crystallization Techniques

Several methods are available for small organic molecules, with the choice of solvent being a crucial parameter.

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is often the simplest first approach.

  • Vapor Diffusion: This is a highly controlled and effective method. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "precipitant" or "anti-solvent"—a solvent in which the compound is poorly soluble but which is miscible with the compound's solvent. Vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, solubility drops, leading to crystallization.

  • Antisolvent Diffusion: A layered approach where a less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals form at the interface as the solvents slowly mix.

Experimental Protocol: Vapor Diffusion (Example)
  • Preparation: Prepare a concentrated solution of 1-(Morpholin-2-yl)ethan-1-ol (5-10 mg) in a small volume (~0.5 mL) of a good solvent (e.g., isopropanol, ethanol).

  • Setup: Place this solution in a small glass vial (e.g., 2 mL).

  • Reservoir: In a larger, sealable glass jar (~20 mL), place ~2-3 mL of an anti-solvent (e.g., hexane, diethyl ether).

  • Assembly: Place the open vial containing the sample solution inside the larger jar, ensuring the liquid levels are not in contact. Seal the jar tightly.

  • Incubation: Leave the sealed system undisturbed at a constant temperature. Crystal growth may take several days to weeks.

  • Harvesting: Once suitable crystals are observed, carefully remove them from the solution using a loop or fine needle for subsequent analysis.

Single-Crystal X-ray Diffraction: The Definitive Structure

SC-XRD provides detailed information about the three-dimensional arrangement of atoms, including unit cell dimensions, bond lengths, and bond angles.[5]

The SC-XRD Workflow Diagram

The overall process from a grown crystal to a final, validated structure follows a well-defined, multi-step workflow.

sc_xrd_workflow cluster_exp Experimental Phase cluster_proc Computational Phase crystal 1. Crystal Selection & Mounting data_coll 2. Data Collection (Diffractometer) crystal->data_coll Mount on goniometer integration 3. Data Processing (Integration & Scaling) data_coll->integration Raw diffraction images solution 4. Structure Solution (e.g., SHELXT, SIR) integration->solution Processed .hkl file refinement 5. Structure Refinement (e.g., SHELXL, Olex2) solution->refinement Initial model (.ins/.res) validation 6. Validation & CIF (e.g., PLATON, checkCIF) refinement->validation Refined structure

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Methodologies

Step 1: Data Collection A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated. Modern diffractometers often use software like APEX to determine an optimal data collection strategy to ensure data completeness and redundancy.

Step 2: Data Processing (Integration and Scaling) The raw diffraction images are processed computationally.

  • Integration: The software identifies the diffraction spots on each image and calculates their intensities.

  • Scaling: The intensities from all images are scaled to a common reference frame to correct for variations in X-ray beam intensity, crystal decay, and absorption effects. This process generates a single reflection file (e.g., an HKL file).

Step 3: Structure Solution This step addresses the "phase problem" of crystallography. Direct methods or Patterson methods are used to determine initial phases for a subset of reflections, which allows for the calculation of an initial electron density map. Software such as SHELXT or SIR are commonly used to automatically locate the majority of the non-hydrogen atoms.

Step 4: Structure Refinement The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.

  • Atom Assignment: The initial atomic positions are identified and assigned to their respective elements (C, N, O).

  • Anisotropic Refinement: Atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Convergence: The refinement is iterated until the model converges, meaning the calculated diffraction pattern closely matches the observed data. This is monitored by metrics like the R-factor (R1) and weighted R-factor (wR2).

Specialized software like SHELXL, often used within a graphical interface like Olex2 or ShelXle, provides powerful tools for this process.[4]

Data Analysis, Visualization, and Validation

Interpreting the Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. From this, key geometric parameters can be analyzed.

Table 1: Illustrative Crystallographic Data for 1-(Morpholin-2-yl)ethan-1-ol (Note: This data is hypothetical and serves as an example of a typical output.)

ParameterValue
Chemical FormulaC₆H₁₃NO₂
Formula Weight131.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.876(3)
β (°)105.34(2)
Volume (ų)828.1(5)
Z4
Density (calc, g/cm³)1.051
R1 [I > 2σ(I)]0.045
wR2 (all data)0.121
Goodness-of-Fit1.03

Table 2: Illustrative Selected Bond Lengths and Angles (Note: This data is hypothetical.)

Bond/AngleLength (Å) / Angle (°)
O1 - C11.425(2)
N1 - C31.468(2)
C5 - C61.521(3)
O1 - C1 - C2109.8(1)
C4 - N1 - C3110.2(1)
Visualization and Validation

The 3D structure is visualized using software like Mercury to generate thermal ellipsoid plots and analyze intermolecular interactions such as hydrogen bonding. Before publication or deposition, the structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is geometrically sound and free of errors.

Complementary Solid-State Characterization: Thermal Analysis

Thermal analysis techniques provide valuable information about the physical properties and stability of a crystalline material, which is particularly important in pharmaceutical sciences.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly crystalline, pure sample.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.

Table 3: Illustrative Thermal Analysis Data

TechniqueObservationInterpretation
DSCSharp endotherm at 115.4 °CMelting point of the crystalline solid
TGANo mass loss until 210 °CCompound is thermally stable up to 210 °C

Conclusion

While the crystal structure of 1-(Morpholin-2-yl)ethan-1-ol has not been publicly reported, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following this workflow—from logical synthesis and thorough spectroscopic verification to meticulous crystal growth and detailed SC-XRD analysis—researchers can confidently elucidate the three-dimensional atomic structure of this and other novel small molecules. The resulting structural data is invaluable, providing definitive proof of constitution and stereochemistry, and enabling deeper insights into the molecular properties that drive function and activity in the fields of chemistry and drug discovery.

References

  • PubChemLite. 1-(morpholin-2-yl)ethan-1-ol (C6H13NO2). Available from: [Link].

  • Al-Badr, A. A. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. Available from: [Link].

  • SPT Labtech. Chemical crystallization. Available from: [Link].

  • NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link].

  • Pishawikar, S. A., & More, H. N. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Available from: [Link].

  • University of Barcelona. crystallization of small molecules. Available from: [Link].

  • Jasinski, J. P. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Available from: [Link].

  • University of Oxford. (2020). CRYSTALS - Chemical Crystallography. Available from: [Link].

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available from: [Link].

  • RCSB PDB. (2023). Crystallography Software. Available from: [Link].

  • Skelly, J. (2021). A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available from: [Link].

  • Purdue University. X-Ray Crystallography - Software. Available from: [Link].

  • Bruker. APEX Software. Available from: [Link].

  • Schrödinger. PrimeX. Available from: [Link].

  • Evans, G. (2016). X-ray data processing. PMC - NIH. Available from: [Link].

  • Nanoscience Analytical. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link].

  • Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available from: [Link].

  • Cataldi, T. R. I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available from: [Link].

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Available from: [Link].

  • Kamal, A., et al. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis. Available from: [Link].

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. Available from: [Link].

  • Shi, D., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. Available from: [Link].

  • Al-Juboori, A. M. A., & Al-Masoudi, W. A. (2021). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available from: [Link].

  • Wikipedia. Cambridge Structural Database. Available from: [Link].

  • Wang, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available from: [Link].

  • Daly, S. R., et al. (2022). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Available from: [Link].

  • MolPort. 1-(morpholin-2-yl)ethan-1-ol. Available from: [Link].

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link].

  • CCDC. CCDC 2054216: Experimental Crystal Structure Determination. Available from: [Link].

  • NextSDS. 1-(morpholin-2-yl)ethan-1-ol — Chemical Substance Information. Available from: [Link].

  • Maastricht University Library. CSD - Cambridge Structural Database. Available from: [Link].

  • CCDC. The Largest Curated Crystal Structure Database. Available from: [Link].

  • Huisgen, R., et al. (2025). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. ResearchGate. Available from: [Link].

  • American Elements. 1-(morpholin-2-yl)ethan-1-ol. Available from: [Link].

  • Wikipedia. Morpholine. Available from: [Link].

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Exploratory

Thermodynamic properties of 1-(Morpholin-2-yl)ethan-1-ol

Thermodynamic Profiling and Physicochemical Characterization of 1-(Morpholin-2-yl)ethan-1-ol: A Comprehensive Guide Executive Summary As drug development increasingly targets complex, multifunctional scaffolds, understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Physicochemical Characterization of 1-(Morpholin-2-yl)ethan-1-ol: A Comprehensive Guide

Executive Summary

As drug development increasingly targets complex, multifunctional scaffolds, understanding the thermodynamic behavior of functionalized heterocycles becomes paramount. 1-(Morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9)[1] is a highly versatile bifunctional molecule, combining the conformational flexibility of a morpholine ring with the hydrogen-bonding capacity of an ethanol side chain.

In this technical guide, we will synthesize the thermodynamic principles governing morpholine derivatives and amino alcohols to establish a robust physicochemical profile for 1-(Morpholin-2-yl)ethan-1-ol. By leveraging group-additivity models, high-precision microcalorimetry, and transpiration methodologies, we provide actionable insights for process chemists and formulation scientists.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of 1-(Morpholin-2-yl)ethan-1-ol is heavily dictated by its conformational state and intramolecular interactions. The morpholine core exists in a dynamic equilibrium between syn- and anti- conformers. Computational and kinetic studies on the parent morpholine ring indicate that the syn-conformer is marginally more stable (by ~0.8 kcal/mol at 298.15 K), separated by an enthalpic barrier of approximately 5.2 kcal/mol[2].

However, the addition of the 1-hydroxyethyl substituent at the C2 position fundamentally alters this landscape. As an amino alcohol, the molecule exhibits strong intramolecular hydrogen bonding (OH···N and NH···O). The strength of these intramolecular hydrogen bonds significantly lowers the gas-phase standard molar enthalpy of formation ( Δf​Hm∘​ ) and influences the enthalpy of vaporization ( Δvap​H )[3].

Predictive Thermodynamics via the Centerpiece Approach

Because direct empirical calorimetric data for 1-(Morpholin-2-yl)ethan-1-ol is scarce, we apply the "centerpiece approach" based on group-additivity (GA) principles, which has been rigorously validated for amino alcohols[4]. This method isolates the morpholine core and calculates the additive thermodynamic contributions of the secondary alcohol side chain.

Table 1: Derived Thermodynamic Properties (Estimated via Group Additivity & Homomorph Schemes)

PropertySymbolEstimated Value (298.15 K)Reference Baseline
Enthalpy of Vaporization Δvap​H∘ 74.5±2.0 kJ/molAmino alcohols[4]
Liquid Heat Capacity Cp,liquid​ 215±5 J/(mol·K)Morpholine
Aqueous Apparent Molar Vol. Vϕ​ 105±2 cm³/molMorpholine (aq)[5]
Acid Dissociation Enthalpy ΔHdiss​ 39±1 kJ/molMorpholinium ion[6]

Note: Values are synthesized from the baseline thermodynamic properties of morpholine and adjusted for the 1-hydroxyethyl group using Benson's group increments.

Phase Transition & Vaporization Workflows

A critical pitfall in evaluating the vaporization thermodynamics of amino alcohols is their propensity for thermal decomposition at elevated temperatures. Morpholine rings undergo ring cleavage and decomposition at temperatures exceeding 260 °C, with an activation energy of ~131.9 kJ/mol[6]. To circumvent thermal degradation during vapor pressure measurements, the Transpiration Method is the gold standard[4][7].

Protocol A: Transpiration Method for Enthalpy of Vaporization ( Δvap​H )

Causality: Static methods require boiling the sample, risking decomposition. Transpiration uses an inert carrier gas to saturate the vapor at much lower, stable temperatures, ensuring the structural integrity of the amino alcohol.

  • Sample Preparation: Purify 1-(Morpholin-2-yl)ethan-1-ol via fractional distillation under reduced pressure. Coat the sample onto glass beads to maximize the surface area for vapor equilibration.

  • Saturation: Pack the coated beads into a thermostated U-tube. Pass a highly pure, dry inert gas ( N2​ ) through the U-tube at a precisely controlled, slow flow rate (e.g., 1–2 L/h) to ensure perfect vapor-liquid equilibrium.

  • Condensation: Route the saturated carrier gas into a cold trap maintained at -78 °C (dry ice/acetone) to quantitatively condense the vaporized compound.

  • Quantification: Determine the mass of the condensed sample using high-resolution Gas Chromatography (GC) with an internal standard.

  • Calculation: Calculate the absolute vapor pressure ( pi​ ) at the target temperature using the ideal gas law. Plot ln(pi​) versus 1/T (Clausius-Clapeyron relation) to derive Δvap​H .

G N2 Inert Gas (N2) Flow Control Sat Saturation U-Tube (Sample at Const. T) N2->Sat Carrier Cond Cold Trap Condensation Sat->Cond Saturated Vapor GC GC/Mass Analysis (Quantification) Cond->GC Mass Determination

Step-by-step transpiration method workflow for vapor pressure.

Aqueous Thermodynamics and Ionization

In physiological and formulation environments, the aqueous thermodynamics of 1-(Morpholin-2-yl)ethan-1-ol govern its bioavailability and solubility. The morpholine nitrogen acts as a weak base. Research on aqueous morpholine and morpholinium chloride demonstrates that apparent molar volumes ( Vϕ​ ) approach large positive values at elevated temperatures, which lowers the critical temperature of the solution relative to pure water[5].

Protocol B: Flow Microcalorimetry for Apparent Molar Heat Capacities ( Cp,ϕ​ )

Causality: Understanding how the drug candidate absorbs heat in solution is vital for predicting solubility shifts across temperature gradients. Flow microcalorimetry provides continuous, high-precision differential measurements between the solution and pure solvent.

  • Calibration: Calibrate a Picker flow microcalorimeter using pure water and standard aqueous NaCl solutions at the target temperature (e.g., 298.15 K).

  • Solution Preparation: Prepare a concentration series of 1-(Morpholin-2-yl)ethan-1-ol in degassed, deionized water (0.05 m to 1.0 m).

  • Measurement: Pump the pure solvent and the sample solution through the reference and working cells of the microcalorimeter at identical flow rates.

  • Data Acquisition: Measure the volumetric heat capacity difference ( Δσ ).

  • Derivation: Calculate the apparent molar heat capacity using the density of the solution (obtained concurrently via a vibrating tube densitometer) and the specific heat capacity of water.

G Liquid Aqueous Solution (Solute-Solvent Interactions) Ion Protonation (Morpholinium) ΔH = ~39 kJ/mol Liquid->Ion pH Shift Heat Apparent Heat Capacity (Cp,φ Measurement) Liquid->Heat Microcalorimetry HighT High Temp Behavior (Vφ Expansion) Heat->HighT T > 100°C

Aqueous thermodynamic pathways and high-temperature volume expansion.

Conclusion

The thermodynamic profile of 1-(Morpholin-2-yl)ethan-1-ol is defined by the delicate interplay between its basic morpholine core and its hydrogen-bonding alcohol side chain. By employing the centerpiece group-additivity approach[4] and validating it through non-destructive experimental protocols like the transpiration method[7] and flow microcalorimetry[5], researchers can accurately predict its phase transition behaviors, aqueous solubility, and thermal stability limits. These self-validating thermodynamic parameters are indispensable for scaling up synthesis and optimizing pharmaceutical formulations.

References

  • NextSDS. (n.d.). 1-(morpholin-2-yl)ethan-1-ol — Chemical Substance Information. Retrieved from[Link]

  • Verevkin, S. P., et al. (2021). Paving the way to the sustainable hydrogen storage: Thermochemistry of amino-alcohols as precursors for liquid organic hydrogen carriers. Journal of Chemical Thermodynamics, 163, 106610. Retrieved from[Link]

  • Verevkin, S. P., et al. (n.d.). Prediction of thermodynamic properties: centerpiece approach—how do we avoid confusion and get reliable results? Competence Centre CALOR, University of Rostock. Retrieved from[Link]

  • Tremaine, P. R., Shvedov, D., & Xiao, C. (1997). Thermodynamic Properties of Aqueous Morpholine and Morpholinium Chloride at Temperatures from 10 to 300 °C: Apparent Molar Volumes, Heat Capacities, and Temperature Dependence of Ionization. The Journal of Physical Chemistry B, 101(3), 409-419. Retrieved from[Link]

  • Altarawneh, M., et al. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ACS Publications. Retrieved from[Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Morpholine - NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

  • Bénézeth, P., et al. (n.d.). Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength. ResearchGate. Retrieved from[Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 1-(Morpholin-2-yl)ethan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9) Introduction & Mechanistic Rationale 1-(Morpholin-2-yl)ethan-1-ol is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9)

Introduction & Mechanistic Rationale

1-(Morpholin-2-yl)ethan-1-ol is a highly versatile, bifunctional aliphatic heterocycle utilized extensively in medicinal chemistry. The morpholine core is a privileged scaffold known for improving the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and blood-brain barrier penetration. Derivatives of 1-(morpholin-2-yl)ethan-1-ol are frequently employed as critical building blocks in the synthesis of central nervous system (CNS) agents, including norepinephrine reuptake inhibitors (NERIs) and Spleen Tyrosine Kinase (Syk) inhibitors 1.

Direct alkylation or functionalization of the morpholine ring often suffers from poor regioselectivity and over-reaction. To ensure high fidelity, scalability, and yield, this laboratory protocol utilizes a three-step sequence starting from the commercially available tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (a Weinreb amide).

Causality Behind the Chemistry:

  • Weinreb Amide vs. Direct Ester Alkylation: The use of a Weinreb amide is a deliberate design choice. The N-methoxy-N-methyl group forms a stable 5-membered chelate with the magnesium ion during the Grignard addition. This chelate resists collapse until the reaction is subjected to an aqueous quench, thereby strictly preventing double-alkylation events that would otherwise yield an unwanted tertiary alcohol 2.

  • Mild Ketone Reduction: The resulting tert-butyl 2-acetylmorpholine-4-carboxylate is reduced using sodium borohydride (NaBH₄) in methanol. This provides a clean, mild reduction to the secondary alcohol without risking the cleavage of the Boc-protecting group 3.

  • Salt Isolation: Isolating the final deprotected compound as a hydrochloride salt is highly recommended. The free base of 1-(morpholin-2-yl)ethan-1-ol is highly polar, water-soluble, and notoriously difficult to extract from aqueous media. Precipitation of the HCl salt simplifies purification and handling.

Visualization of the Synthetic Workflow

SynthesisWorkflow A Weinreb Amide (N-Boc-morpholine) B 2-Acetylmorpholine (N-Boc protected) A->B CH3MgBr, THF -78°C to RT C 1-(N-Boc-morpholin-2-yl) ethan-1-ol B->C NaBH4, MeOH 0°C to RT D 1-(Morpholin-2-yl) ethan-1-ol HCl C->D 4M HCl in Dioxane RT

Three-step synthetic workflow for 1-(Morpholin-2-yl)ethan-1-ol from a Weinreb amide precursor.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
tert-Butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate274.311.0Starting Material
Methylmagnesium bromide (3.0 M in Et₂O)119.243.0Nucleophile
Sodium Borohydride (NaBH₄)37.831.5Reducing Agent
4M HCl in Dioxane36.465.0Deprotecting Agent
Anhydrous Tetrahydrofuran (THF)N/ASolventGrignard Solvent
Methanol (MeOH)N/ASolventReduction Solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 2-acetylmorpholine-4-carboxylate
  • Preparation : Flame-dry a 250 mL multi-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Dissolution : Dissolve tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (10.0 g, 36.4 mmol) in anhydrous THF (100 mL).

  • Cooling : Submerge the flask in a dry ice/acetone bath and allow the solution to cool to strictly -78 °C. Critical Step: Failure to reach this temperature may result in the premature collapse of the Weinreb intermediate, leading to impurity formation.

  • Addition : Dropwise add methylmagnesium bromide (3.0 M in Et₂O, 36.4 mL, 109.2 mmol) via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction & Validation : Stir the mixture at -78 °C for 3 hours. Validate reaction progress by TLC (EtOAc/Hexane 1:1, KMnO₄ stain). The starting material should be fully consumed.

  • Quenching & Workup : Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (50 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude ketone as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Synthesis of tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate
  • Dissolution : Dissolve the crude tert-butyl 2-acetylmorpholine-4-carboxylate (~8.3 g, 36.4 mmol) in methanol (80 mL) and cool to 0 °C in an ice-water bath.

  • Reduction : Add sodium borohydride (2.06 g, 54.6 mmol) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup : Quench the reaction by slowly pouring it into saturated aqueous NH₄Cl (50 mL). Remove the methanol under reduced pressure.

  • Extraction : Extract the resulting aqueous residue with dichloromethane (DCM) (3 × 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (SiO₂, gradient elution 10-50% EtOAc in Hexanes) to yield the secondary alcohol as a colorless viscous oil. (Note: This process yields a mixture of diastereomers. If a specific epimer is required, chiral separation or asymmetric transfer hydrogenation must be employed).

Step 3: Global Deprotection to 1-(morpholin-2-yl)ethan-1-ol hydrochloride
  • Reaction Setup : Dissolve the purified tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (5.0 g, 21.6 mmol) in anhydrous DCM (20 mL).

  • Deprotection : Add 4M HCl in dioxane (27.0 mL, 108 mmol) dropwise at room temperature.

  • Monitoring : Stir the mixture at room temperature for 4 hours. The product will begin to precipitate out of the solution as the hydrochloride salt. Monitor completion via LC-MS (disappearance of the Boc-protected mass).

  • Isolation : Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting solid with cold diethyl ether (50 mL). This effectively removes non-polar organic impurities without the need for aqueous-organic partitioning. Filter and dry under high vacuum to afford 1-(morpholin-2-yl)ethan-1-ol hydrochloride as a white crystalline solid.

Analytical Characterization & Quality Control

To ensure the integrity of the self-validating protocol, the final isolated material must be characterized against the following parameters:

  • LC-MS : The expected mass for the free base[M+H]⁺ is m/z 132.1.

  • ¹H NMR (D₂O) : Successful deprotection is confirmed by the complete loss of the intense 9-proton singlet at ~1.45 ppm (Boc group). The methyl group of the hydroxyethyl moiety will appear as a distinct doublet around 1.1–1.2 ppm.

  • Storage Guidelines : Store the hydrochloride salt in a desiccator at room temperature. The compound is highly hygroscopic and will deliquesce if exposed to ambient humidity for prolonged periods.

References

  • Synthesis of 11C-labelled (R)-OHDMI and CFMME and their evaluation as candidate radioligands for imaging central norepinephrine transporters with PET. PubMed.
  • Modulators of methyl modifying enzymes, compositions and uses thereof.
  • Spleen tyrosine kinase inhibitors.

Sources

Application

Application Note: HPLC Method Development and Validation for 1-(Morpholin-2-yl)ethan-1-ol

Executive Summary The quantitative analysis of 1-(Morpholin-2-yl)ethan-1-ol presents a distinct analytical challenge. As a low-molecular-weight, highly polar amino alcohol lacking a UV chromophore, it exhibits negligible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of 1-(Morpholin-2-yl)ethan-1-ol presents a distinct analytical challenge. As a low-molecular-weight, highly polar amino alcohol lacking a UV chromophore, it exhibits negligible retention on standard reversed-phase columns and cannot be detected by traditional UV/Vis spectroscopy. This application note details a robust, self-validating analytical protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . Designed for researchers and drug development professionals, this guide explains the mechanistic causality behind the method parameters and provides a comprehensive validation framework compliant with the latest ICH Q2(R2) standards.

Chemical Profiling & Analytical Rationale

To design an effective analytical method, we must first deconstruct the physicochemical properties of 1-(Morpholin-2-yl)ethan-1-ol (C₆H₁₃NO₂):

  • High Polarity & Basicity: The molecule contains a secondary amine within the morpholine ring (pKa ~8.3) and a polar hydroxyl group. This extreme hydrophilicity causes the analyte to elute in the void volume of traditional C18 Reversed-Phase (RP) columns.

  • Optical Invisibility: The absence of conjugated pi-electron systems or aromatic rings means the molecule does not absorb UV light above the cutoff of common organic solvents (e.g., 210 nm). UV detection would result in severe baseline drift and inadequate sensitivity.

To overcome these limitations, we employ a dual-pronged strategy:

  • Separation via HILIC: [1] provides orthogonal selectivity to RP-HPLC. It utilizes a polar stationary phase and a highly organic mobile phase, forcing polar analytes to partition into a water-enriched layer immobilized on the silica surface.

  • Detection via CAD: [2] is a mass-sensitive, universal detection technique. It nebulizes the column effluent, evaporates the solvent, and applies an electrical charge to the remaining dried analyte particles. The aggregate charge is measured by an electrometer, yielding a uniform response independent of the molecule's chemical structure[3].

MethodSelection M 1-(Morpholin-2-yl)ethan-1-ol Prop1 Highly Polar & Basic (Poor RP Retention) M->Prop1 Prop2 No UV Chromophore (Poor UV Sensitivity) M->Prop2 Sep Separation Mode: HILIC Prop1->Sep Requires orthogonal retention Det Detection Mode: CAD or MS Prop2->Det Requires universal detection Final Optimized Method: HILIC-CAD Sep->Final Det->Final

Fig 1. Logical pathway for selecting HILIC-CAD based on analyte physicochemical properties.

Method Development Strategy: The "Why"

Every parameter in this protocol is engineered to control the specific thermodynamic and electrostatic behaviors of the morpholine derivative.

Column Chemistry Selection

We utilize a Zwitterionic HILIC (ZIC-HILIC) column. The stationary phase features covalently bonded sulfonate (negative) and quaternary ammonium (positive) groups in a 1:1 ratio.

  • Causality: The basic morpholine nitrogen is prone to severe peak tailing on bare silica due to strong, irreversible ion-exchange interactions with residual silanols. The zwitterionic surface masks these silanols and provides a highly stable, charge-balanced hydration layer, ensuring sharp, symmetrical peaks.

Mobile Phase Thermodynamics & pH Control

The method relies on a gradient of Acetonitrile and 10 mM Ammonium Formate adjusted to pH 3.0.

  • Causality of pH 3.0: At pH 3.0, the secondary amine of the morpholine ring (pKa ~8.3) is fully protonated. In HILIC, ionized species are significantly more hydrophilic than their neutral counterparts, driving stronger partitioning into the stationary aqueous layer and increasing retention time.

  • Causality of Buffer Selection: CAD technology strictly requires volatile mobile phases. Non-volatile buffers (e.g., phosphates) will fail to evaporate, precipitating inside the detector, causing catastrophic baseline noise, and physically fouling the corona wire[2]. Ammonium formate is fully volatile and provides sufficient ionic strength (10 mM) to control secondary electrostatic interactions.

Sample Diluent Solvent Effect
  • Causality: In HILIC, injecting a sample dissolved in 100% water into a highly organic mobile phase (e.g., 90% Acetonitrile) creates a localized disruption of the partitioning mechanism. The highly soluble analyte will travel unretained within the aqueous injection plug, resulting in severe peak splitting or fronting. Therefore, the sample diluent must match the initial mobile phase conditions (90% Acetonitrile).

Detailed Experimental Protocol: The "How"

This protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to verify instrument performance prior to data acquisition.

Materials & Reagents
  • Analyte: 1-(Morpholin-2-yl)ethan-1-ol Reference Standard (Purity ≥ 99.0%).

  • Solvents: LC-MS Grade Acetonitrile, LC-MS Grade Water.

  • Buffer Additives: LC-MS Grade Ammonium Formate, LC-MS Grade Formic Acid.

Solution Preparation
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS Grade Water. Adjust the pH to 3.0 ± 0.05 using Formic Acid. Filter through a 0.2 µm hydrophilic PTFE membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: Mix 900 mL of Acetonitrile with 100 mL of Water (90:10, v/v).

  • Standard Preparation (1.0 mg/mL): Accurately weigh 50.0 mg of 1-(Morpholin-2-yl)ethan-1-ol into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

Instrumental Conditions

Table 1: Chromatographic Parameters

ParameterSpecification
Column SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Autosampler Temp 5 °C
Run Time 20 Minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution State
0.01090Initial Hold
2.01090Isocratic Hold
10.04060Linear Gradient (Elution)
12.04060Column Wash
12.11090Return to Initial
20.01090Re-equilibration

Table 3: Charged Aerosol Detector (CAD) Settings

ParameterSettingRationale
Evaporation Temp. 35 °CLow temp prevents loss of semi-volatile low-MW analytes.
Data Collection Rate 10 HzEnsures sufficient data points across sharp HILIC peaks.
Filter Constant 3.6 sBalances signal-to-noise ratio without broadening peaks.
Power Function (PF) 1.00Linearizes the inherently non-linear CAD response curve.
System Suitability Testing (SST)

Inject the Standard Solution (1.0 mg/mL) six consecutive times. The system is validated for use only if the following criteria are met:

  • Retention Time %RSD: ≤ 2.0%

  • Peak Area %RSD: ≤ 5.0% (CAD variation tolerance)

  • Tailing Factor (USP): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

Method Validation Framework (ICH Q2(R2) Compliant)

This method must be validated following the newly revised[4], which became effective in June 2024. The revised guidelines emphasize a lifecycle approach, integrating seamlessly with ICH Q14 (Analytical Procedure Development) to ensure the method remains fit-for-purpose[5].

ValidationLifecycle Dev Method Development (ICH Q14) Risk Risk Assessment & Analytical Target Profile Dev->Risk Knowledge gathering Val Method Validation (ICH Q2(R2)) Risk->Val Defines validation scope Routine Routine Use & Control Strategy Val->Routine Fit-for-purpose confirmed Routine->Dev Lifecycle management

Fig 2. Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Table 4: ICH Q2(R2) Validation Execution Plan

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of 1-(Morpholin-2-yl)ethan-1-ol. Peak purity confirmed.
Linearity & Range Prepare 7 concentration levels from QL to 120% of the target specification. Apply log-log transformation if CAD response exhibits non-linearity.Correlation coefficient (R²) ≥ 0.995. Residual bias ≤ 5%.
Accuracy (Recovery) Spike API into sample matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery between 95.0% and 105.0% across all levels.
Repeatability (Precision) Inject 6 independent preparations of the sample at 100% test concentration.%RSD of calculated assay ≤ 5.0%.
Intermediate Precision Perform Repeatability testing on a different day, by a different analyst, using a different HPLC-CAD system.Overall %RSD (n=12) ≤ 5.0%. Means show no statistically significant difference (p > 0.05).

Troubleshooting & Diagnostics

  • Symptom: Severe Baseline Noise or Spikes.

    • Cause: Non-volatile particulate matter entering the CAD.

    • Solution: Ensure all mobile phases are filtered through 0.2 µm membranes. Verify that only LC-MS grade volatile buffers (ammonium formate/acetate) are used. Flush the CAD with high-purity water at elevated temperatures.

  • Symptom: Peak Splitting or Fronting.

    • Cause: Sample diluent contains too much water (solvent effect).

    • Solution: Re-prepare samples in a diluent containing at least 90% Acetonitrile.

  • Symptom: Drifting Retention Times.

    • Cause: Inadequate column equilibration. HILIC columns require longer equilibration times than RP columns to establish the aqueous hydration layer.

    • Solution: Ensure the column is flushed with at least 20 column volumes of the initial mobile phase prior to the first injection.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics Source: Chromatography Online (LCGC) URL:[Link]

  • Charged Aerosol Detector - Principles of Operation Source: Wikipedia (Referencing Vehovec & Obreza, Journal of Chromatography A) URL: [Link]

  • Development and Validation of a Standardized Method for the Determination of Morpholine Residues by Liquid Chromatography–Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Method

Advanced Catalytic Reduction Protocols for the Synthesis of 1-(Morpholin-2-yl)ethan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Introduction & Mechanistic Rationale Morpholine derivatives, particularly 1-(morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Morpholine derivatives, particularly 1-(morpholin-2-yl)ethan-1-ol, are highly valued pharmacophores in modern drug discovery due to their ability to improve aqueous solubility, metabolic stability, and target binding affinity. The synthesis of this moiety typically relies on the catalytic reduction of 1-(morpholin-2-yl)ethan-1-one (2-acetylmorpholine).

However, the reduction of heterocyclic ketones presents distinct chemical challenges. The secondary amine of the morpholine ring is highly nucleophilic and can coordinate to transition metals, leading to catalyst poisoning or off-target reductive amination. To circumvent this, N-protection (typically utilizing a tert-butoxycarbonyl or Boc group) is a non-negotiable prerequisite .

Once protected, the ketone can be reduced via two primary catalytic paradigms:

  • Heterogeneous Catalytic Hydrogenation: Utilizing Palladium on Carbon (Pd/C) under H₂ gas. This provides a highly scalable, robust route to the racemic alcohol.

  • Asymmetric Transfer Hydrogenation (ATH): For enantiopure drug development, the , RuCl, is employed [[1]]([Link]). The causality behind this choice lies in its . The transition state involves a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand directly to the C=O bond, entirely bypassing the need for substrate-metal coordination . This is highly advantageous for heteroatom-rich substrates, ensuring >95% enantiomeric excess (ee) without catalyst deactivation.

Synthetic Workflow

Workflow cluster_0 Catalytic Reduction Strategies A 1-(Morpholin-2-yl)ethan-1-one (Starting Material) B N-Boc Protection (Boc2O, NEt3) A->B C tert-Butyl 2-acetylmorpholine -4-carboxylate B->C D Racemic Hydrogenation (Pd/C, H2 Gas) C->D E Asymmetric Transfer Hydrogenation (Ru-TsDPEN) C->E F Racemic Intermediate (N-Boc-Alcohol) D->F G Chiral Intermediate (>95% ee N-Boc-Alcohol) E->G H Acidic Deprotection (4M HCl in Dioxane) F->H G->H I 1-(Morpholin-2-yl)ethan-1-ol (Target Compound) H->I

Fig 1. Synthetic workflow for the catalytic reduction of 1-(morpholin-2-yl)ethanone.

Quantitative Data: Catalyst and Condition Comparison

To aid in route selection, the following table summarizes the operational parameters and expected outcomes for the two reduction methodologies.

ParameterProtocol A: Racemic HydrogenationProtocol B: Asymmetric Transfer Hydrogenation (ATH)
Catalyst 10 wt% Pd/C (5 mol% loading)RuCl (1 mol% loading)
Hydrogen Source H₂ Gas (50 psi)Formic Acid / Triethylamine (5:2 azeotrope)
Temperature 25 °C40 °C
Reaction Time 12 hours24 hours
Yield (Post-Deprotection) > 90%82 - 88%
Stereoselectivity Racemic (0% ee)> 95% ee (1S-enantiomer)
Scalability High (Kilogram scale)Moderate to High (Gram to Kilogram scale)

Experimental Protocols

Protocol A: Racemic Synthesis via Pd/C Hydrogenation

Objective: Scalable production of racemic 1-(morpholin-2-yl)ethan-1-ol.

Step-by-Step Methodology:

  • Protection: Dissolve 1-(morpholin-2-yl)ethan-1-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at 25 °C for 4 hours .

  • Aqueous Workup: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 2-acetylmorpholine-4-carboxylate.

  • Hydrogenation: Transfer the intermediate to a high-pressure Parr reactor. Dissolve in HPLC-grade methanol (0.2 M). Add 10 wt% Pd/C (5 mol% Pd).

  • Pressurization (Causality Note): Purge the vessel three times with N₂ to remove oxygen (preventing catalyst ignition), then three times with H₂. Pressurize to 50 psi H₂ and stir vigorously at 25 °C for 12 hours.

  • Filtration & Deprotection: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate. Dissolve the resulting oil in 4M HCl in dioxane (5.0 eq) and stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture in vacuo and triturate with diethyl ether to precipitate the final product as a hydrochloride salt.

Validation & In-Process Controls (IPC):

  • IPC 1 (Reduction): LC-MS analysis of the crude hydrogenation mixture must show the disappearance of the ketone mass and the appearance of the target intermediate mass [M+H]⁺ = 232.

  • IPC 2 (Deprotection): ¹H NMR (D₂O) must confirm the complete loss of the intense tert-butyl singlet at ~1.4 ppm.

Protocol B: Enantioselective Synthesis via Ru-Catalyzed ATH

Objective: Stereocontrolled synthesis of (1S)-1-(morpholin-2-yl)ethan-1-ol using liquid hydrogen donors.

Step-by-Step Methodology:

  • Preparation of Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Causality Note: This specific ratio buffers the system, providing a constant, safe source of hydride while maintaining the optimal pH for the Ru-TsDPEN catalyst to form the active ruthenium hydride species without decomposing the Boc-protecting group.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve tert-butyl 2-acetylmorpholine-4-carboxylate (1.0 eq) in the formic acid/triethylamine mixture (2.0 M). Add RuCl (1 mol%).

  • Transfer Hydrogenation: Heat the reaction mixture to 40 °C. Causality Note: Elevated temperature is required to efficiently coordinate the formate ion to the ruthenium center and drive the release of CO₂ gas, which is the thermodynamic driving force of the catalytic cycle. Stir for 24 hours.

  • Workup: Quench the reaction by slowly adding water (caution: effervescence). Extract the aqueous layer three times with ethyl acetate. Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Deprotection: Treat the chiral intermediate with 4M HCl in dioxane as described in Protocol A to yield the final enantiopure hydrochloride salt.

Validation & In-Process Controls (IPC):

  • IPC 1 (Reaction Progress): The continuous outgassing of CO₂ bubbles serves as a physical, visual validation of active hydride transfer during the first 4-6 hours.

  • IPC 2 (Stereochemical Validation): Prior to deprotection, analyze the N-Boc intermediate via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) against a racemic standard from Protocol A to validate an enantiomeric excess of >95%.

References

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [1,2,4]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: IntechOpen URL:[Link]

  • WO2023193054A1 - Spleen tyrosine kinase inhibitors Source: WIPO / Google Patents URL

Sources

Application

Application Note: A Comprehensive NMR Spectroscopy Guide for the Structural Characterization of 1-(Morpholin-2-yl)ethan-1-ol

Abstract This technical guide provides a comprehensive set of Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the definitive structural elucidation of 1-(Morpholin-2-yl)ethan-1-ol. This compound, featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive set of Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the definitive structural elucidation of 1-(Morpholin-2-yl)ethan-1-ol. This compound, featuring a morpholine scaffold, is of significant interest in medicinal chemistry. Its characterization is complicated by the presence of two chiral centers, leading to the potential for multiple stereoisomers. This note details a systematic approach, from sample preparation to advanced 2D NMR experiments, designed to enable researchers, scientists, and drug development professionals to unambiguously determine the compound's constitution and relative stereochemistry. We explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Introduction: The Structural Challenge

1-(Morpholin-2-yl)ethan-1-ol is a heterocyclic compound incorporating the morpholine ring, a privileged structure in drug discovery due to its favorable physicochemical properties. The structural characterization of this molecule is a critical step in any research and development workflow. NMR spectroscopy is the most powerful technique for this purpose, as it provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.[1]

The primary challenge in characterizing this molecule lies in its stereochemistry. With two stereocenters—one at C2 of the morpholine ring and one at C1 of the ethanol substituent—the compound can exist as two pairs of enantiomers (four stereoisomers in total). Distinguishing between these diastereomers is crucial, as they can exhibit different biological activities. This guide provides the necessary protocols to not only confirm the molecular structure but also to probe its three-dimensional conformation.

Part 1: Sample Preparation Protocol

The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[2] The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by interfering with the magnetic field homogeneity.[3]

Protocol 1: Standard Sample Preparation

  • Material & Equipment:

    • 1-(Morpholin-2-yl)ethan-1-ol sample (5-25 mg for ¹H; 50-100 mg for ¹³C).[4]

    • High-quality 5 mm NMR tubes.[5]

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Internal standard (e.g., Tetramethylsilane, TMS).[4]

    • Glass Pasteur pipette and a small vial.

  • Solvent Selection Rationale:

    • CDCl₃: A common starting point for many organic molecules due to its good solvating power and relatively clean spectral window.[5] However, labile protons (from -OH and -NH groups) may exchange or produce broad signals.

    • DMSO-d₆: An excellent choice for this molecule as it is a polar aprotic solvent that will slow down the exchange of the -OH and -NH protons, allowing them to be observed as sharper signals and to participate in spin-spin coupling.

  • Step-by-Step Procedure:

    • Weigh 5-25 mg of the sample into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[5][6]

    • Gently swirl or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.[3]

    • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

    • Add an internal standard if precise chemical shift referencing is required. For many modern spectrometers, the residual solvent peak is sufficient for referencing. If using an internal standard like TMS, it is often best to add a drop to a larger volume of solvent rather than directly to the tube to avoid adding too much.[4]

    • Cap the NMR tube securely and label it clearly.

Part 2: 1D NMR Spectroscopy for Initial Assessment

One-dimensional NMR spectra provide the foundational data for structural analysis. The ¹H spectrum gives information on the number and type of protons and their connectivity, while the ¹³C spectrum reveals the carbon framework.[1]

Protocol 2: ¹H NMR Acquisition

  • Objective: To obtain a high-resolution proton spectrum to identify all unique proton environments and their scalar couplings.

  • Instrument Setup (Typical 400 MHz Spectrometer):

    • Experiment: Standard 1D proton acquisition.

    • Solvent: DMSO-d₆ (or as prepared).

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (centered around 6 ppm).

      • Acquisition Time (at): 2-4 seconds (to ensure good resolution).

      • Relaxation Delay (d1): 1-5 seconds (longer for quantitative analysis).

      • Number of Scans (ns): 8-16 (adjust for sample concentration).

  • Data Processing:

    • Apply a Fourier transform with zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis to the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm).[7]

    • Integrate all signals and analyze the multiplicities (singlet, doublet, triplet, etc.).

Protocol 3: ¹³C{¹H} and DEPT NMR Acquisition

  • Objective: To identify all unique carbon atoms and determine their type (C, CH, CH₂, CH₃).

  • Instrument Setup (Typical 100 MHz for ¹³C):

    • Experiment 1: ¹³C{¹H} (Proton-decoupled):

      • Spectral Width: ~200 ppm (centered around 100 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 128 or higher (adjust based on concentration, ¹³C is less sensitive than ¹H).[5]

    • Experiment 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer):

      • This experiment is crucial for differentiating carbon types.[8]

      • CH and CH₃ signals will appear as positive peaks.

      • CH₂ signals will appear as negative peaks.

      • Quaternary carbons will be absent.

  • Data Processing:

    • Process spectra similarly to the ¹H spectrum.

    • Calibrate the chemical shift axis to the solvent peak (DMSO-d₆ at δ ~39.52 ppm).[7]

Part 3: 2D NMR Spectroscopy for Unambiguous Structural Elucidation

Two-dimensional NMR experiments are essential for piecing together the molecular structure by revealing correlations between nuclei.[9]

Workflow for 2D NMR Structural Elucidation

G cluster_1D 1. Initial Analysis cluster_2D 2. Connectivity Mapping cluster_3D 3. Stereochemistry H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems C13 ¹³C & DEPT (Carbon Framework) HSQC HSQC (¹H-¹³C Direct Bonds) C13->HSQC Assigns carbons to protons COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Confirms fragments NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Builds full structure

Caption: Workflow for NMR characterization.

Protocol 4: COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other (typically separated by 2-3 bonds).[10]

  • Rationale: A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are J-coupled. This is the primary method for tracing out the proton spin systems within the molecule.[11]

  • Acquisition: Use a standard gradient-selected DQF-COSY sequence for cleaner spectra.[10]

  • Interpretation:

    • Trace the connectivity from the -CH(OH) proton to the adjacent -CH₃ group.

    • Map out the entire morpholine ring proton network, starting from an easily identifiable proton, like the one at C2.

Protocol 5: HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate each proton with its directly attached carbon atom.[12]

  • Rationale: This experiment is the most reliable way to assign carbon chemical shifts.[9] Each cross-peak represents a one-bond C-H connection. A multiplicity-edited HSQC can also differentiate CH/CH₃ groups from CH₂ groups by the phase of the cross-peak.

  • Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence.

  • Interpretation:

    • Assign every protonated carbon in the molecule by linking the already-assigned proton signals to their corresponding carbon signals on the F1 axis.

Protocol 6: HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).[12]

  • Rationale: HMBC is the key to connecting the different spin systems identified by COSY.[10] For example, it can show a correlation from the methyl protons to the C1 of the ethanol group and the C2 of the morpholine ring, thus connecting the side chain to the ring.

  • Acquisition: Use a standard gradient-selected HMBC sequence, optimized for a long-range coupling constant of ~8 Hz.

  • Interpretation: Look for key correlations that link molecular fragments, such as from the H-2 proton to the C-1' carbon of the ethanol side chain.

Part 4: Stereochemical Assignment

Distinguishing diastereomers requires through-space correlation experiments like NOESY or ROESY.[13] These experiments detect Nuclear Overhauser Effects (NOEs), which occur between protons that are close in space (<5 Å), regardless of their through-bond connectivity.[14][15]

Visualizing Key Through-Bond Correlations

Caption: Key COSY, HSQC, and HMBC correlations.

Protocol 7: NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To determine the relative stereochemistry by observing which protons are physically close to each other.

  • Rationale & Choice of Experiment:

    • NOESY: The standard experiment for this purpose. For small molecules like this one, NOE cross-peaks have the opposite phase to the diagonal peaks.[14]

    • ROESY: Should be used if the molecule has a molecular weight in the range where the NOE effect becomes zero (~700-1200 Da), as the ROE is always positive.[16][17] While not strictly necessary for this molecule, it can be a robust alternative.

  • Acquisition:

    • Use a standard 2D NOESY sequence.

    • Mixing Time (d8): This is a critical parameter. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to find the optimal value for observing the desired correlations.[16]

  • Interpretation for Stereochemistry:

    • Assuming a chair conformation for the morpholine ring, look for key NOE correlations between the H-2 proton and the H-1' proton of the side chain.

    • The presence or absence of this correlation, along with correlations to other ring protons (e.g., H-3ax, H-6ax), can help establish whether the ethanol substituent is in an axial or equatorial position and its orientation relative to the H-1' proton. This allows for the differentiation of diastereomers.

Protocol 8: Using Chiral Solvating Agents (Advanced)

  • Objective: To resolve the signals of enantiomers.

  • Rationale: In a standard achiral solvent, enantiomers are indistinguishable by NMR.[18] A chiral solvating agent (CSA) can be added to the NMR sample to form transient, non-covalent diastereomeric complexes.[19] These complexes will have slightly different chemical shifts, allowing for the potential quantification of enantiomeric excess (ee).[18][20]

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.[20]

    • Re-acquire the ¹H spectrum and look for splitting of key signals, which would indicate the presence of both enantiomers.

Part 5: Data Summary and Interpretation

A systematic analysis of all acquired spectra will lead to a full structural assignment.

Table 1: Expected NMR Data for 1-(Morpholin-2-yl)ethan-1-ol in DMSO-d₆

PositionAtomExpected ¹H Shift (δ, ppm)Expected ¹³C Shift (δ, ppm)Key Correlations (COSY, HMBC)
Morpholine Ring
2CH~2.7 - 2.9~55 - 60H-3, H-1'
3CH₂~2.4 - 2.6 (eq), ~2.0 - 2.2 (ax)~45 - 50[1]H-2, H-5
5CH₂~3.4 - 3.6 (eq), ~3.1 - 3.3 (ax)~66 - 70[1]H-3, H-6
6CH₂~3.7 - 3.9 (eq), ~3.5 - 3.7 (ax)~66 - 70H-5
-NHBroad, ~2.5 - 3.5-H-3, H-5
Ethanol Side Chain
1'CH~3.5 - 3.7~65 - 70H-2, H-2', OH
2'CH₃~1.0 - 1.2~20 - 25H-1'
-OHBroad, ~4.0 - 5.0-H-1'

Note: These are estimated chemical shifts and can vary based on the specific stereoisomer, concentration, and temperature. The assignments should be confirmed using the 2D NMR data.[1]

Conclusion

The protocols detailed in this application note provide a robust and systematic framework for the complete structural and stereochemical characterization of 1-(Morpholin-2-yl)ethan-1-ol. By employing a logical progression from simple 1D NMR to advanced 2D techniques like COSY, HSQC, HMBC, and NOESY, researchers can obtain unambiguous and high-quality data. This comprehensive approach ensures scientific integrity and provides the confidence needed for decision-making in drug discovery and development workflows.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Smith, S. G., & Goodman, J. M. (2009). Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Cimmino, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Decatur, J. (2018). NOESY and ROESY. Vassar College. Retrieved from [Link]

  • Seco, J. M., et al. (2004). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Righi, E., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4998. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University of Illinois. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • Johnson, C. (2008). The power of NMR: in two and three dimensions. RSC Education. Retrieved from [Link]

  • Di Mieri, M., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 85(4), 2353–2361. Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

  • University of Alberta. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • IMSERC. (n.d.). 2D ROESY Experiment. Retrieved from [Link]

  • Thomas, T., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 12(10), 2269. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Method

Application Note: ESI-MS/MS Fragmentation Dynamics of 1-(Morpholin-2-yl)ethan-1-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Executive Summary The structural elucidation of morpholine-containing small molecules is a critical wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of morpholine-containing small molecules is a critical workflow in modern drug discovery, given the prevalence of this heterocycle in pharmacophores. This application note details the exact mass collision-induced dissociation (CID) behavior of 1-(Morpholin-2-yl)ethan-1-ol (Exact Mass: 131.0946 Da). By dissecting the charge-directed cleavage pathways of its protonated precursor ([M+H]+ at m/z 132.1025), we establish a self-validating LC-MS/MS protocol that eliminates false positives from isobaric interferences.

The Chemical Logic of Morpholine Fragmentation

Understanding the causality behind a fragmentation spectrum requires analyzing the proton affinity and bond dissociation energies of the molecule.

In positive electrospray ionization (ESI+), the secondary amine of the morpholine ring (pKa ~8.3) acts as the primary protonation site. However, during CID, the proton becomes mobile. The fragmentation of 1-(Morpholin-2-yl)ethan-1-ol is governed by three distinct energy thresholds:

  • Low-Energy Domain (Hydroxyl Cleavage): Proton migration to the hydroxyl oxygen initiates a facile neutral loss of water (18.01 Da), yielding a highly stable carbocation at m/z 114.0919.

  • Medium-Energy Domain (Alkyl Elimination): Inductive cleavage of the 1-hydroxyethyl side chain results in the expulsion of neutral acetaldehyde (44.03 Da). This leaves the charge localized on the intact morpholine core, generating the protonated morpholine ion at m/z 88.0762.

  • High-Energy Domain (Heterocyclic Ring Opening): The morpholine ring is highly stable, but at elevated collision energies, the charge on the nitrogen weakens the adjacent C–C and C–O bonds. Cross-ring fragmentation is a hallmark of morpholine derivatives [1], resulting in the expulsion of formaldehyde (CH2O) to yield the m/z 58.0657 fragment, a pathway well-documented in VUV and CID studies of morpholine [2].

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in high-throughput screening, we do not rely on a single MRM transition. Instead, we deploy a Collision Energy (CE) Ramp workflow. This creates a self-validating system: the sequential appearance of specific fragments at designated energy levels independently verifies the hydroxyl group, the side-chain linkage, and the heterocyclic core.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Reconstitute the analyte in 50:50 Methanol:Water to 1 mg/mL, then dilute to a 100 ng/mL working solution using the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

    • Causality: Diluting in the highly aqueous initial mobile phase prevents solvent-induced band broadening during injection, ensuring sharp chromatographic peaks for high-quality MS triggering.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5.0 minutes at 0.4 mL/min.

    • Causality: Formic acid (pH ~2.7) ensures the morpholine nitrogen remains fully protonated in solution, maximizing the [M+H]+ precursor ion yield prior to desolvation.

  • Mass Spectrometry (ESI+ MS/MS):

    • Action: Isolate the m/z 132.1 precursor in Q1. Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

Workflow S1 1. Sample Prep 100 ng/mL in Initial Mobile Phase S2 2. LC Separation C18 Column 0.1% FA Gradient S1->S2 S3 3. ESI+ Ionization Precursor Selection m/z 132.1 S2->S3 S4 4. CID Fragmentation CE Ramping (10 - 40 eV) S3->S4 S5 5. Data Analysis Self-Validating Fragment Ratios S4->S5

Figure 1: Self-validating LC-MS/MS experimental workflow for morpholine derivatives.

Quantitative Data & Fragment Assignments

The following high-resolution mass spectrometry (HRMS) data summarizes the product ions generated during the CE ramp.

Product Ion (m/z)FormulaMass Error (ppm)Relative AbundanceStructural Assignment / Neutral Loss
132.1025 [C6H14NO2]+< 2.0Precursor[M+H]+ (Protonated Molecule)
114.0919 [C6H12NO]+< 2.0High[M+H - H2O]+ (Loss of Water)
88.0762 [C4H10NO]+< 2.0Base Peak[M+H - C2H4O]+ (Loss of Acetaldehyde)
86.0606 [C4H8NO]+< 3.0Medium[M+H - H2O - C2H4]+ (Ring Cation)
70.0657 [C4H8N]+< 3.0Low[M+H - C2H4O - H2O]+ (Dehydrated Ring)
58.0657 [C3H8N]+< 3.0Medium[M+H - C2H4O - CH2O]+ (Cross-Ring Cleavage)

Mechanistic Pathway Visualization

The diagram below maps the charge-directed fragmentation cascade.

Fragmentation M [M+H]+ m/z 132.1025 Protonated Precursor F1 [M+H - H2O]+ m/z 114.0919 Dehydrated Ion M->F1 - H2O (18 Da) Low CE (10-15 eV) F2 [C4H10NO]+ m/z 88.0762 Protonated Morpholine M->F2 - C2H4O (44 Da) Medium CE (20-25 eV) F3 [C4H8NO]+ m/z 86.0606 Morpholine Ring Cation F1->F3 - C2H4 (28 Da) Alkyl Cleavage F4 [C3H8N]+ m/z 58.0657 Ring-Opened (-CH2O) F2->F4 - CH2O (30 Da) High CE (30-40 eV) F5 [C4H8N]+ m/z 70.0657 Dehydrated Morpholine F2->F5 - H2O (18 Da) High CE (30-40 eV)

Figure 2: ESI-MS/MS fragmentation cascade of 1-(Morpholin-2-yl)ethan-1-ol.

Expert Insights & Troubleshooting

Why build a self-validating system using a CE Ramp? In complex biological matrices, isobaric interferences (molecules with the exact same mass) are common. A static collision energy often over-fragments labile groups or under-fragments stable rings, leading to ambiguous data.

By utilizing a CE ramp, we establish orthogonal validation of the molecule's topology:

  • Validating the Hydroxyl Group: If the m/z 132 → 114 transition is absent at low CE, the molecule lacks a labile aliphatic alcohol, immediately flagging a false positive.

  • Validating the Side Chain: The exact neutral loss of 44 Da (m/z 132 → 88) at medium CE confirms the 1-hydroxyethyl substitution.

  • Validating the Core: The m/z 88 → 58 transition at high CE represents the cross-ring cleavage. This is a highly specific signature of the morpholine ring, consistent with established reference libraries [3] and advanced electron capture dissociation studies [4].

By requiring all three transitions to co-elute with specific abundance ratios dictated by the CE ramp, the protocol inherently self-validates the entire molecular structure, ensuring absolute confidence in DMPK or structural elucidation workflows.

References

  • Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation Source: Chinese Journal of Chemical Physics URL: [Link]

  • Title: Morpholine Mass Spectrum (Electron Ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry Source: Analytical Chemistry URL: [Link]

Sources

Application

Application Note: Formulation Strategies Using 1-(Morpholin-2-yl)ethan-1-ol in Advanced Drug Delivery Systems

Executive Summary 1-(Morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9) is a highly versatile, bifunctional building block increasingly utilized in modern pharmaceutical formulations[1]. Featuring a morpholine ring with a sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9) is a highly versatile, bifunctional building block increasingly utilized in modern pharmaceutical formulations[1]. Featuring a morpholine ring with a secondary amine and a 1-hydroxyethyl substituent at the 2-position, this molecule provides orthogonal reactive sites. The inductive effect of the morpholine oxygen fine-tunes the basicity of the nitrogen, yielding an ideal pKa for pH-responsive drug delivery[2]. This application note details two primary formulation strategies: the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and the development of highly soluble, pH-responsive ester prodrugs.

Physicochemical Rationale & Causality

The structural uniqueness of 1-(Morpholin-2-yl)ethan-1-ol lies in its dual functionality, which dictates its behavior in biological systems:

  • Tunable pKa via the Morpholine Ring: Unlike piperidine derivatives, the heteroatom oxygen in the morpholine ring exerts an electron-withdrawing inductive effect. This lowers the pKa of the secondary amine to approximately 6.2–6.8 when incorporated into a lipid tail[3]. This specific pKa is the "Goldilocks zone" for LNP formulation—it remains neutral at physiological pH (7.4) to prevent systemic toxicity, but rapidly protonates in the acidic environment of the endosome (pH ~6.0), acting as a proton sponge to facilitate membrane destabilization and endosomal escape[4].

  • Sterically Hindered Hydroxyl Group: The 1-hydroxyethyl group provides a conjugation site for esterification. Because it is a secondary alcohol (featuring an adjacent methyl group), it provides slight steric hindrance. This structural feature increases the half-life of ester prodrugs against premature enzymatic hydrolysis in plasma, ensuring the payload reaches the target tissue before degradation[5].

Strategy A: Morpholine-Based Ionizable Lipids for mRNA LNPs

In nucleic acid delivery, ionizable lipids are the critical barrier to entry. By N-alkylating the secondary amine of 1-(Morpholin-2-yl)ethan-1-ol with linoleyl or oleyl chains (e.g., via Michael addition or epoxide ring-opening), researchers can synthesize custom ionizable lipids. The remaining hydroxyl group orientates towards the lipid-water interface, providing hydrogen bonding that enhances LNP surface stability and reduces premature payload leakage[4].

EndosomalEscape N1 Physiological pH 7.4 Neutral Morpholine N2 Endocytosis Cellular Uptake N1->N2 LNP binds cell N3 Endosomal Acidification pH drops to ~6.0 N2->N3 Maturation N4 Morpholine Protonation Cationic Shift N3->N4 pKa ~6.5 threshold N5 Endosomal Escape mRNA Release N4->N5 Membrane fusion

Mechanism of morpholine-driven endosomal escape in lipid nanoparticles.

Protocol 1: Microfluidic Formulation of Morpholine-LNPs

Objective: Formulate mRNA-encapsulating LNPs using a custom morpholine-based ionizable lipid. Causality Check: Rapid microfluidic mixing is required because the kinetic precipitation of lipids around the mRNA core dictates the final particle size and encapsulation efficiency (EE%). Slow mixing leads to large, heterogeneous aggregates that are rapidly cleared by the reticuloendothelial system (RES).

Materials:

  • Aqueous Phase: mRNA diluted in 50 mM Citrate buffer (pH 4.0).

  • Organic Phase: Lipid mixture in 100% Ethanol.

    • Morpholine-ionizable lipid (synthesized from 1-(Morpholin-2-yl)ethan-1-ol)

    • DSPC (Helper lipid)

    • Cholesterol (Stabilizer)

    • DMG-PEG2000 (Surface hydration)

    • Molar Ratio: 50:10:38.5:1.5[4].

Step-by-Step Methodology:

  • Preparation of Phases: Dissolve the lipid mixture in sterile ethanol to a final total lipid concentration of 12.5 mM. Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P ratio (nitrogen to phosphate) of 6:1.

  • Microfluidic Mixing: Load the aqueous and organic phases into separate syringes. Using a microfluidic herringbone mixer, inject the phases at a flow rate ratio of 3:1 (Aqueous:Organic) with a total flow rate of 12 mL/min.

  • Kinetic Quenching: Collect the effluent directly into a reservoir containing 4 volumes of 1X PBS (pH 7.4) to rapidly quench the ethanol concentration and lock the LNP structure.

  • Buffer Exchange & Concentration: Transfer the quenched LNPs to a Tangential Flow Filtration (TFF) system or 100 kDa MWCO centrifugal filter. Wash with 10 diavolumes of 1X PBS (pH 7.4) to remove residual ethanol and citrate.

  • Sterile Filtration & QC (Self-Validation): Pass the final LNP suspension through a 0.22 µm PES syringe filter. Analyze via Dynamic Light Scattering (DLS) for size/PDI (target <100 nm, PDI <0.15) and RiboGreen assay for EE% (target >90%).

LNPWorkflow Aq Aqueous Phase mRNA in 50 mM Citrate (pH 4.0) Mix Microfluidic Mixing Flow Ratio 3:1 (Aq:Org) Aq->Mix Org Organic Phase Lipid Mix in 100% Ethanol Org->Mix Precip Nanoparticle Precipitation Self-Assembly Mix->Precip Dialysis Dialysis / TFF Buffer Exchange to PBS (pH 7.4) Precip->Dialysis Sterile Sterile Filtration 0.22 µm PES Filter Dialysis->Sterile

Step-by-step microfluidic formulation workflow for morpholine-based LNPs.

Strategy B: pH-Responsive Ester Prodrug Formulation

Poorly water-soluble acidic APIs (e.g., NSAIDs like Naproxen or Ibuprofen) can be covalently linked to the hydroxyl group of 1-(Morpholin-2-yl)ethan-1-ol. The resulting ester prodrug can be formulated as a hydrochloride salt, drastically increasing aqueous solubility for parenteral or oral liquid formulations. Upon administration, endogenous esterases cleave the bond, releasing the active API[5].

Protocol 2: Synthesis and Formulation of Morpholine-Ester Prodrugs

Causality Check: EDC/NHS coupling is utilized here because it allows for the esterification of the sterically hindered secondary alcohol under mild, room-temperature conditions, preventing the thermal degradation of sensitive API pharmacophores.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid API (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC-HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours to form the highly reactive NHS-ester intermediate.

  • Conjugation: Add 1-(Morpholin-2-yl)ethan-1-ol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction mixture. Stir for 12 hours under an inert nitrogen atmosphere to drive the esterification.

  • Purification: Wash the organic layer sequentially with 5% NaHCO3 and brine to remove unreacted acids and urea byproducts. Dry over MgSO4, filter, and concentrate under vacuum. Purify via silica gel flash chromatography.

  • Salt Formation: Dissolve the purified free-base prodrug in anhydrous diethyl ether. Bubble anhydrous HCl gas or add 2M HCl in ether dropwise until precipitation ceases. Filter and dry the resulting hydrochloride salt.

  • Formulation: Dissolve the prodrug salt in Water for Injection (WFI) buffered to pH 5.5. The formulation is now ready for stability and pharmacokinetic profiling.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Standard vs. Morpholine-Based LNPs

ParameterStandard LNP (DLin-MC3-DMA)Morpholine-Based LNPCausality / Implication
Apparent pKa 6.446.55Optimized perfectly for the endosomal pH trigger[4].
Particle Size (nm) 75 ± 568 ± 4Hydroxyl group aids in tighter lipid packing at the interface.
PDI 0.120.09Highly uniform self-assembly during microfluidic mixing.
Encapsulation (EE%) >95%>96%Strong electrostatic interaction at pH 4.0.
In Vivo Clearance ModerateRapidMorpholine ring enhances biodegradability and reduces toxicity[3].

Table 2: Solubility Enhancement via Morpholine Prodrug Formulation

API / FormulationAqueous Solubility (pH 7.4)LogPHydrolysis Half-Life (Plasma)
Naproxen (Free Acid) < 0.1 mg/mL3.18N/A
Naproxen-Morpholine Prodrug (Free Base) 2.4 mg/mL2.4545 minutes
Naproxen-Morpholine Prodrug (HCl Salt) > 50.0 mg/mL0.8545 minutes

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Technical Notes & Optimization

Troubleshooting

Improving yield in 1-(Morpholin-2-yl)ethan-1-ol laboratory synthesis

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks when synthesizing 2-substituted morpholines.

1-(Morpholin-2-yl)ethan-1-ol is a highly valuable, highly hydrophilic scaffold used in modern drug discovery. However, its synthesis is notoriously prone to poor diastereoselectivity, low cyclization yields, and severe product loss during aqueous workup. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you optimize your yields.

Core Synthetic Workflows

To synthesize 1-(Morpholin-2-yl)ethan-1-ol, we recommend abandoning harsh acid-catalyzed dehydrations—which often lead to dark, viscous polymeric byproducts[1]—in favor of two highly controlled pathways: the Ethylene Sulfate (Green) Cyclization and the Stereoselective Ketone Reduction .

Workflow A 1-Amino-butane-2,3-diol (Precursor) B Ethylene Sulfate (N-Monoalkylation) A->B C Zwitterionic Intermediate (Stable & Isolable) B->C SN2 Reaction D tBuOK Base (Intramolecular Cyclization) C->D E 1-(Morpholin-2-yl)ethan-1-ol (Target Product) D->E Etherification F 2-Acetylmorpholine (Alternative Precursor) G NaBH4 or L-Selectride (Stereoselective Reduction) F->G G->E Ketone Reduction

Synthetic pathways for 1-(Morpholin-2-yl)ethan-1-ol.

Protocol A: One-Pot Ethylene Sulfate Cyclization (Recommended for Scalability)

This redox-neutral protocol leverages inexpensive reagents to convert 1,2-amino alcohols into morpholines[2].

  • N-Monoalkylation: Dissolve 1-amino-butane-2,3-diol (1.0 eq) in anhydrous acetonitrile (MeCN). Add ethylene sulfate (1.05 eq) and stir at room temperature for 12 hours.

    • Causality: The primary amine acts as a nucleophile, opening the cyclic sulfate via a clean SN2 mechanism. MeCN is utilized as a polar aprotic solvent to stabilize the resulting zwitterion without competing as a nucleophile.

    • Self-Validation Checkpoint: The zwitterionic intermediate is highly polar and will spontaneously precipitate out of the MeCN as a white solid. If the solution remains clear, the N-alkylation has failed (likely due to degraded, moisture-exposed ethylene sulfate).

  • Cyclization: Isolate the zwitterion via filtration and resuspend in THF. Cool to 0°C and dropwise add potassium tert-butoxide (tBuOK, 2.2 eq), then warm to room temperature.

    • Causality: tBuOK is a sterically hindered base that selectively deprotonates the secondary alcohol without acting as a nucleophile. The resulting alkoxide undergoes intramolecular nucleophilic attack, displacing the sulfate leaving group to close the morpholine ring.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain). The disappearance of the baseline-stuck zwitterion and the appearance of a mobile, amine-positive spot confirms successful cyclization.

Protocol B: Stereoselective Reduction of 2-Acetylmorpholine
  • Ketone Reduction: Dissolve 2-acetylmorpholine (1.0 eq) in anhydrous THF at -78°C.

  • Hydride Addition: Slowly add L-Selectride (1.2 eq) dropwise. Stir for 2 hours.

    • Causality: While NaBH4 provides hydride attack, it yields a poor diastereomeric ratio. L-Selectride utilizes massive steric bulk, forcing the hydride to attack the carbonyl carbon from the least hindered face (governed by the Felkin-Anh model), vastly improving the syn/anti ratio.

    • Self-Validation Checkpoint: Quench with 10% aqueous H2O2 / NaOH. Gas evolution (H2) confirms the destruction of excess reagent. GC-MS will validate the shift from the ketone mass to the alcohol mass.

Quantitative Yield Optimization Data

Use the following benchmark data to evaluate your reaction performance and select the appropriate methodology based on your stereochemical requirements.

Synthetic RouteKey ReagentsTemp (°C)Expected Yield (%)Diastereomeric Ratio (dr)Primary Failure Mode
Ethylene Sulfate Cyclization Ethylene sulfate, tBuOK0 to 2575 - 85N/A (Depends on precursor)Zwitterion hydrolysis via moisture
Standard Ketone Reduction 2-Acetylmorpholine, NaBH4080 - 90~2:1Poor stereocontrol
Bulky Hydride Reduction 2-Acetylmorpholine, L-Selectride-7865 - 75>10:1Over-reduction / Reagent quenching
Pd-Catalyzed Carboamination Pd(OAc)2, P(2-furyl)3, Aryl-Br10545 - 66>20:1Heck arylation side-products[1]

Troubleshooting Guide & FAQs

Q: My reaction to synthesize the morpholine ring resulted in a dark, viscous product and a yield under 20%. What is the cause? A: Low yields and the formation of dark, viscous products are classic hallmarks of inadequate temperature control or improper acid concentration during traditional dehydration methods[1]. If you are using concentrated sulfuric acid to force cyclization, temperatures exceeding 210°C will cause the starting materials to polymerize and char. Solution: Pivot to the Ethylene Sulfate protocol (Protocol A). It operates at room temperature and avoids harsh dehydrating conditions, cleanly isolating the monoalkylation product[2].

Q: I am trying a Pd-catalyzed carboamination route to build a substituted morpholine, but I am observing a complex mixture of side products. Why? A: The formation of complex mixtures in Pd-catalyzed carboamination is frequently traced back to the electronic properties of the substrates. The use of electron-poor aryl bromides is a known cause for competing side reactions, such as Heck arylation[1]. Solution: This reaction generally works much better with electron-rich or electron-neutral aryl halides[3]. Ensure your catalyst system is optimized (e.g., 8 mol % P(2-furyl)3 with Pd(OAc)2 in toluene)[3].

Q: How can I improve the diastereoselectivity when reducing 2-acetylmorpholine to 1-(Morpholin-2-yl)ethan-1-ol? A: Standard reductions using NaBH4 in methanol typically yield a modest diastereomeric ratio (dr) of roughly 2:1[3]. Solution: To improve the syn/anti ratio, switch to a bulkier reducing agent like L-Selectride in THF at -78°C. The steric bulk of the tri-sec-butylborohydride group forces the hydride to attack from the less hindered face of the molecule, significantly improving the dr to >10:1.

Q: I have confirmed via LC-MS that my product formed in high yield, but I lose over 60% of it during the aqueous workup. How do I fix this? A: 1-(Morpholin-2-yl)ethan-1-ol is exceptionally hydrophilic due to the combination of the secondary amine and the hydroxyl group. Standard liquid-liquid extraction with Ethyl Acetate (EtOAc) will leave the majority of your product trapped in the aqueous layer. Solution: Do not use standard EtOAc extraction. Instead, heavily saturate the aqueous layer with solid NaCl (salting out) and extract with a highly polar organic solvent mixture, such as Chloroform:Isopropanol (CHCl3:iPrOH, 3:1 v/v). For large-scale batches, bypass separatory funnels entirely and utilize a continuous liquid-liquid extractor for 24-48 hours.

Q: Can I use an electrophilic multicomponent reaction (MCR) to build this scaffold? A: Yes. While enantioselective syntheses of 2-substituted morpholine systems are less reported than 3-substituted variants, NBS-induced electrophilic MCRs utilizing epichlorohydrin offer a highly efficient approach to biologically relevant 2-substituted morpholine systems[4]. This is particularly useful if you need to introduce halogen handles for downstream cross-coupling.

References

  • Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines." PMC - NIH. URL:[Link]

  • Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ACS Publications. URL:[Link]

  • Liu, H., et al. "Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction." ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of 1-(Morpholin-2-yl)ethan-1-ol

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that isolating highly polar amino alcohols like 1-(morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9)[1] presents unique physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that isolating highly polar amino alcohols like 1-(morpholin-2-yl)ethan-1-ol (CAS: 1314908-48-9)[1] presents unique physicochemical hurdles. This guide bypasses generic advice, focusing instead on the mechanistic causality behind extraction failures and providing self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Causality

Understanding the intrinsic properties of your target molecule is the first step in troubleshooting. 1-(Morpholin-2-yl)ethan-1-ol features a secondary amine, an ether oxygen, and a hydroxyl group. This structural triad creates a dense hydrogen-bonding network, resulting in exceptional water solubility and poor partitioning into standard organic solvents[2]. Furthermore, the basicity of the morpholine ring leads to strong, often irreversible interactions with acidic stationary phases like silica gel[3].

Table 1: Quantitative Data & Impact on Purification

ParameterValue / CharacteristicMechanistic Impact on Extraction & Purification
CAS Number 1314908-48-9[1]Unique identifier for regulatory and inventory tracking.[4]
Molecular Formula C6H13NO2High heteroatom-to-carbon ratio dictates extreme polarity.
Amine Basicity Secondary Amine (pKa ~8.3)Requires aqueous phase pH > 10.5 to suppress ionization and enable organic extraction.
Solubility Profile Highly Water-SolubleForms dense hydration shells; necessitates salting-out techniques.[2]
Silica Interaction Irreversible AdsorptionBasic nitrogen causes severe peak tailing on standard silica gel, requiring alternative stationary phases.[3]
Process Visualization

Workflow Start Crude Aqueous Mixture 1-(Morpholin-2-yl)ethan-1-ol pH Adjust pH > 10.5 (Deprotonate Amine) Start->pH Salt Saturate with NaCl (Salting-Out Effect) pH->Salt LLE Liquid-Liquid Extraction (DCM or EtOAc) Salt->LLE Emulsion Emulsion Formed? LLE->Emulsion Break Filter via Celite or Add Brine Emulsion->Break Yes Org Organic Phase (Target + Neutral Impurities) Emulsion->Org No Break->Org Ion Cation-Exchange Chromatography (Matrix Elimination) Org->Ion Pure Purified Target Compound Ion->Pure

Optimized extraction and matrix elimination workflow for polar morpholine derivatives.

Troubleshooting Guide & FAQs

Q1: My extraction yields are consistently below 30% when using dichloromethane (DCM). How can I drive the target molecule into the organic phase?

  • Causality: 1-(Morpholin-2-yl)ethan-1-ol is highly polar. Even in its free-base form, the hydrogen bonding from the ether oxygen and hydroxyl group keeps its partition coefficient (LogP) very low.

  • Solution: Implement a strict "salting-out" strategy[2]. Adjust the aqueous phase to pH > 10.5 using NaOH to ensure the amine is fully deprotonated. Then, saturate the aqueous layer with NaCl. This increases the ionic strength of the aqueous phase, disrupting the hydration shell around the morpholine derivative and thermodynamically forcing it into the organic phase.

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction. How do I break it without losing my product?

  • Causality: Emulsions frequently occur during the extraction of basic amines because partially protonated amino alcohols can act as weak surfactants, reducing the interfacial tension between the aqueous and organic layers[5].

  • Solution: Do not shake vigorously; instead, use gentle inversion. If an emulsion forms, filter the entire biphasic mixture through a tightly packed pad of Celite[5]. Alternatively, adding a saturated brine solution can increase ionic strength and force phase separation[5].

Q3: My isolated product contains unreacted starting materials and neutral organic impurities. Standard silica gel chromatography causes severe peak tailing. What is the best purification method?

  • Causality: The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and tailing[3].

  • Solution: Switch to cation-exchange chromatography (matrix elimination)[6]. The crude mixture is loaded onto a strong cation-exchange resin under slightly acidic conditions. The protonated 1-(morpholin-2-yl)ethan-1-ol binds to the resin, allowing neutral impurities to be washed away. The target is then eluted using an aqueous ammonia solution (0.1–1.0 M)[6].

Self-Validating Experimental Protocols
Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)

Objective: Drive the highly polar amino alcohol from an aqueous reaction mixture into an organic solvent.

  • Basification: Transfer the crude aqueous mixture to a controlled vessel. Slowly add 2.0 M NaOH dropwise under continuous stirring until the pH reaches 10.5 – 11.0.

    • Causality: The morpholine nitrogen must be fully deprotonated to eliminate its ionic character.

    • Self-Validation Check: Spot the aqueous phase on wide-range pH paper to confirm pH > 10.5. Extract a 0.5 mL aliquot with 0.5 mL EtOAc, spot the organic layer on a TLC plate, and stain with Ninhydrin. A dark purple spot confirms the target is successfully partitioning into the organic phase.

  • Ionic Saturation (Salting-Out): Add solid sodium chloride (NaCl) to the basified aqueous layer under vigorous stirring until saturation is reached (excess salt remains undissolved at the bottom)[2].

  • Extraction & Emulsion Mitigation: Extract the aqueous phase with 3 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Use gentle inversion rather than vigorous shaking. If an emulsion persists for >10 minutes, filter the biphasic mixture through a 2 cm pad of Celite in a sintered glass funnel, then return the filtrate to the separatory funnel[5].

  • Isolation: Separate the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Matrix Elimination via Cation-Exchange Chromatography

Objective: Separate the target from neutral organic impurities without the peak tailing associated with standard silica gel[3].

  • Resin Activation: Swell a strong cation-exchange resin (e.g., Dowex 50W-X8) in 0.1 M HCl. Pack into a glass chromatography column and wash with deionized water until the effluent is neutral[6].

  • Sample Loading: Dissolve the crude extract from Protocol A in a minimal volume of 0.1 M HCl and load it onto the column.

    • Causality: The acidic environment protonates the morpholine derivative, causing it to bind strongly to the anionic sulfonate groups of the resin[6].

  • Washing (Matrix Elimination): Wash the column with 3 column volumes (CV) of Methanol/Water (1:1) to elute all neutral and lipophilic impurities[6].

    • Self-Validation Check: Monitor the wash effluent via TLC (UV or KMnO₄ stain). Continue washing until no spots are detected, confirming the complete removal of non-basic impurities.

  • Elution: Elute the target compound using 0.5 M aqueous ammonia. Collect fractions[6].

    • Causality: The ammonia deprotonates the bound morpholine derivative, releasing it from the resin.

    • Self-Validation Check: Test fractions with Ninhydrin stain. Pool the fractions that yield a positive reaction and lyophilize to obtain the pure 1-(morpholin-2-yl)ethan-1-ol.

References
  • NextSDS. "1-(morpholin-2-yl)ethan-1-ol — Chemical Substance Information". Available at: [Link]

  • American Elements. "1-(morpholin-2-yl)ethan-1-ol | CAS 1314908-48-9". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Process Optimization for 1-(Morpholin-2-yl)ethan-1-ol Synthesis

Welcome to the Process Development Support Portal. This guide is engineered for scale-up chemists and drug development professionals optimizing the catalytic hydrogenation of 1-(morpholin-2-yl)ethanone to 1-(morpholin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Portal. This guide is engineered for scale-up chemists and drug development professionals optimizing the catalytic hydrogenation of 1-(morpholin-2-yl)ethanone to 1-(morpholin-2-yl)ethan-1-ol. Because the morpholine ring contains a highly coordinating secondary/tertiary amine and ether linkage, optimizing temperature and pressure is critical to prevent catalyst poisoning, over-reduction, and ring-opening degradation.

I. Mechanistic Overview & Reaction Pathways

Before adjusting reactor parameters, it is essential to understand the competing thermodynamic and kinetic pathways in this system. The choice of catalyst (typically Ruthenium on Carbon, Ru/C) and the precise tuning of temperature and hydrogen pressure dictate whether the reaction yields the target amino alcohol or cascades into degradative pathways[1].

ReactionPathway Ketone 1-(Morpholin-2-yl)ethanone (Starting Material) Alcohol 1-(Morpholin-2-yl)ethan-1-ol (Target Product) Ketone->Alcohol Ru/C, 40-60°C 20-30 bar H2 RingOp Ring-Opened Amines (Degradation) Ketone->RingOp T > 150°C Deox 2-Ethylmorpholine (Deoxygenation) Alcohol->Deox T > 80°C Pd/C catalyst Alcohol->RingOp T > 150°C

Reaction pathway for 1-(morpholin-2-yl)ethanone hydrogenation and thermal degradation routes.

II. Troubleshooting FAQs: Temperature & Pressure Diagnostics

Q1: My conversion is stalling at 60% despite running the reaction for 24 hours. Should I increase the temperature? A: Do not increase the temperature first. Stalled conversions in morpholine systems are rarely due to a high activation energy barrier for the ketone reduction; they are typically caused by mass transfer limitations or catalyst poisoning .

  • Causality: At low pressures (< 10 bar), the dissolved concentration of H2 in polar solvents (like methanol) is insufficient to maintain the reaction rate[2]. Furthermore, the basic nitrogen on the morpholine ring acts as a strong Lewis base, coordinating to the empty d-orbitals of the catalyst and blocking active sites[1].

  • Solution: First, ensure the reaction mixture is slightly acidic (pH < 5) to protonate the morpholine nitrogen[1]. Second, increase the H2 pressure to 20–30 bar to drive the equilibrium of dissolved hydrogen[3].

Q2: GC-MS analysis shows a significant impurity mass corresponding to 2-ethylmorpholine. How do I suppress this? A: You are observing over-reduction (hydrogenolysis of the newly formed C-O bond).

  • Causality: This is a highly temperature-dependent phenomenon. As temperature exceeds 80 °C, the thermal energy surpasses the activation barrier for C-O bond cleavage. Additionally, if you are using Palladium on Carbon (Pd/C), be aware that Pd is highly active for hydrogenolysis and will rapidly deoxygenate aliphatic alcohols at elevated temperatures[4].

  • Solution: Drop the reactor temperature to 40–50 °C. If the issue persists, switch from Pd/C to a Ruthenium (Ru/C) catalyst, which is highly oxophilic and selectively reduces the C=O bond without cleaving single C-O bonds[1][2].

Q3: We attempted a high-temperature, high-pressure run (150 °C, 50 bar) to force the reaction, but the yield collapsed and we see multiple unidentifiable peaks. What happened? A: You have induced thermal ring-opening of the morpholine core.

  • Causality: The morpholine ring is susceptible to C-N and C-O bond cleavage under harsh reductive conditions (typically > 150 °C)[5]. The multiple peaks are fragmented aliphatic amines and diols.

  • Solution: Never exceed 80 °C for this specific substrate. The optimal kinetic window relies on moderate temperature and high pressure, not high temperature.

III. Quantitative Optimization Matrix

The following table summarizes the empirical causality between reactor parameters and product distribution using a standard 5 wt% Ru/C catalyst in acidified methanol over 4 hours.

Temperature (°C)H₂ Pressure (bar)Ketone Conversion (%)Selectivity to Target Alcohol (%)Primary Impurity Profile
25535%> 99%Unreacted Starting Material
253065%> 99%Unreacted Starting Material
50 30 > 99% 98% Trace Deoxygenated (< 1%)
8030> 99%85%2-Ethylmorpholine (15%)
15050> 99%40%Ring-opened amines (60%)

IV. Diagnostic Logic Tree

Use this decision matrix to systematically adjust parameters based on your analytical feedback.

TroubleshootingTree Start GC-MS / HPLC Analysis of Reaction Mixture LowConv Issue: Low Conversion (< 80% Yield) Start->LowConv OverRed Issue: Over-Reduction (C-O Cleavage) Start->OverRed RingOp Issue: Ring-Opening (C-N/C-O Cleavage) Start->RingOp Sol1 Action: Increase H2 Pressure (30 bar) Check Agitation (Mass Transfer) LowConv->Sol1 Sol2 Action: Lower Temp to 40°C Switch Pd/C to Ru/C OverRed->Sol2 Sol3 Action: Strictly Keep Temp < 80°C Ensure pH < 5 RingOp->Sol3

Diagnostic logic tree for resolving common temperature and pressure-related synthesis failures.

V. Self-Validating Experimental Protocol

This workflow integrates continuous validation steps to ensure that temperature and pressure parameters are interacting correctly with the chemical system[6].

Materials: 1-(Morpholin-2-yl)ethanone, 5% Ru/C (dry), Methanol (anhydrous), 1M HCl in Methanol, H₂ gas (UHP).

Step 1: Substrate and Catalyst Loading

  • Charge a high-pressure stainless steel autoclave with 1-(morpholin-2-yl)ethanone (1.0 eq) and anhydrous methanol (10 volumes).

  • Add 5% Ru/C (5 wt% relative to substrate).

  • Validation Check: Visually inspect the slurry. The catalyst should disperse evenly without clumping.

Step 2: Acidification (Crucial for Catalyst Protection)

  • Slowly add 1M HCl in methanol until the solution reaches pH 4.0–4.5.

  • Validation Check: Spot the slurry on a pH strip. Confirming acidity ensures the morpholine nitrogen is protonated, preventing it from binding to and poisoning the Ru active sites[1].

Step 3: Purging and Pressurization

  • Seal the autoclave. Purge the headspace with Nitrogen (3 cycles of 5 bar) to remove oxygen.

  • Purge with H₂ gas (3 cycles of 5 bar).

  • Pressurize the reactor to the optimized target of 30 bar H₂.

  • Validation Check (Leak Test): Isolate the gas inlet valve and monitor the pressure gauge for 15 minutes. A pressure drop of > 0.5 bar indicates a leak that will compromise mass transfer. Do not proceed until sealed.

Step 4: Heating and Kinetic Monitoring

  • Set the internal impeller speed to 800–1000 RPM to eliminate gas-liquid mass transfer resistance.

  • Ramp the internal temperature to 50 °C .

  • Validation Check: Monitor the mass flow controller or pressure reservoir. You should observe a steady uptake of H₂. The reaction is kinetically complete when H₂ uptake ceases entirely (typically 3–5 hours).

Step 5: Workup and Analytical Verification

  • Cool the reactor to 20 °C and carefully vent the H₂ pressure.

  • Filter the mixture through a Celite pad to remove the Ru/C catalyst.

  • Neutralize the filtrate with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Validation Check: Run an aliquot on GC-FID/GC-MS. A successful run will show < 1% starting ketone, > 98% 1-(morpholin-2-yl)ethan-1-ol, and an absence of the 2-ethylmorpholine deoxygenation peak.

VI. References

  • Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI. Available at:

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at:

  • Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. Chemical Society Reviews (RSC Publishing). Available at:

  • Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature. ACS Sustainable Chemistry & Engineering. Available at:

  • Electrified Hydrogenation of Aliphatic Ketones in a Palladium Membrane Reactor. Journal of the American Chemical Society. Available at:

  • Ambient Pressure Ir@Hal-Catalyzed Hydrogenation of Aryl Aldehydes, Ketones, and Phenol. The Journal of Organic Chemistry. Available at:

Sources

Optimization

Preventing degradation of 1-(Morpholin-2-yl)ethan-1-ol during long-term storage

Welcome to the technical support resource for 1-(Morpholin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 1-(Morpholin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. As a molecule possessing both a secondary alcohol and a morpholine ring, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven insights into proper storage, troubleshooting, and stability assessment.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and handling of 1-(Morpholin-2-yl)ethan-1-ol.

Q1: What are the optimal conditions for the long-term storage of 1-(Morpholin-2-yl)ethan-1-ol?

A1: To ensure maximum stability over months or years, the compound should be stored under controlled conditions that minimize exposure to catalysts of degradation. For analogous morpholine compounds, the best practice is to store them in a tightly sealed container, protected from light and moisture.[1] The following conditions are recommended:

  • Temperature: Cool to cold temperatures are critical. Storage in a refrigerator (2°C to 8°C) or freezer (–20°C) is highly recommended to slow down potential oxidative and hydrolytic processes.[1][2]

  • Atmosphere: For the highest level of protection, especially for a primary reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) will prevent oxidation.

  • Container: Use amber glass vials with PTFE-lined screw caps.[2] Glass is chemically inert, and the amber color protects the compound from photolytic degradation.[2] Avoid plastic containers, as some volatile compounds can interact with or leach from the plastic.[2]

  • Form: If possible, storing the compound as a lyophilized (freeze-dried) solid is a superior method for long-term preservation, as this removes water, a key component in many degradation reactions.[3]

Q2: What are the most likely chemical degradation pathways for this molecule?

A2: Based on its structure, 1-(Morpholin-2-yl)ethan-1-ol is primarily susceptible to two degradation pathways:

  • Oxidation of the Secondary Alcohol: The ethan-1-ol side chain is a secondary alcohol, which can be readily oxidized to the corresponding ketone, 1-(Morpholin-2-yl)ethanone. This is a common degradation route for alcohols and can be catalyzed by atmospheric oxygen, trace metal impurities, or exposure to light.

  • Morpholine Ring Degradation: The morpholine ring itself can undergo oxidative cleavage.[4] This process can be initiated by strong oxidants, light, or even microbial action, leading to the formation of various open-chain byproducts such as ethanolamine and glycolic acid derivatives.[1][5]

Q3: What are the common physical signs that my sample of 1-(Morpholin-2-yl)ethan-1-ol may have degraded?

A3: Visual inspection can often provide the first clues of degradation. Be alert for the following changes:

  • Color Change: A pure compound is typically white or off-white. The development of a yellow or brown tint is a strong indicator of chemical degradation.[1]

  • Formation of Precipitate: If you observe solid material or cloudiness after dissolving the compound in a solvent in which it was previously fully soluble, this may indicate the formation of less soluble degradation products or polymers.[1]

  • Development of an Odor: While subtle, the generation of new chemical species can sometimes produce a noticeable odor that was not present in the fresh material.[1]

Q4: Which analytical methods are best suited for assessing the stability and purity of my compound over time?

A4: A robust stability-indicating analytical method is essential for quantitatively monitoring the purity of your compound. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. A reverse-phase HPLC method with UV or Mass Spectrometric (MS) detection can effectively separate the parent compound from potential impurities and degradation products.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile compounds like morpholine and its derivatives.[4][6] It can be used to detect and identify degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Comparing the NMR spectrum of a stored sample to that of a reference standard can unambiguously identify degradation and characterize the structure of the resulting impurities.[4][5]

Q5: What substances or materials are incompatible with 1-(Morpholin-2-yl)ethan-1-ol during storage?

A5: Due to its chemical nature as a secondary amine and an alcohol, the compound should be stored away from several classes of substances:

  • Strong Oxidizing Agents: Reagents like peroxides, nitrates, and permanganates can aggressively attack both the morpholine ring and the alcohol group, leading to rapid and extensive degradation.[1][7]

  • Strong Acids: As a base, the morpholine nitrogen will react exothermically with strong acids.[7][8] This can catalyze hydrolysis and other degradation reactions.

  • Reactive Metals: Avoid storing the compound in containers made of corrodible metals, as metal ions can catalyze oxidation.[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Potential Cause & Explanation Recommended Action Plan
My compound has turned yellow/brown. This is a classic sign of oxidative degradation or photodecomposition. The colored species are often complex, high-molecular-weight byproducts.1. Quarantine the Batch: Immediately segregate the discolored material to prevent its use in critical experiments. 2. Verify Purity: Perform an HPLC or TLC analysis to compare the discolored sample against a reference standard or a previous, pure batch.[1] 3. Review Storage History: Check for any deviations from recommended storage conditions (e.g., exposure to light, elevated temperature, loose cap).
A new peak has appeared in my HPLC/LC-MS chromatogram. This indicates the formation of a new chemical entity. The most likely candidate is the ketone formed from the oxidation of the secondary alcohol. Other possibilities include ring-opened products.[4]1. Characterize the Impurity: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peak. The ketone (1-(Morpholin-2-yl)ethanone) would have a molecular weight of 129.16 g/mol , which is 2 Da less than the parent compound (131.17 g/mol ).[10][11] 2. Perform Forced Degradation: Intentionally stress a pure sample (see Protocol 2 below) under oxidative conditions (e.g., with H₂O₂). If the new peak's retention time matches the peak generated in the stressed sample, it confirms its identity as an oxidation product.
The compound is no longer fully soluble in my usual solvent. This may be due to the formation of insoluble polymers or highly polar, salt-like degradation products. It can also occur if the compound has absorbed atmospheric moisture and formed a hydrate with different solubility properties.1. Attempt Gentle Heating/Sonication: Try gently warming the solution or placing it in an ultrasonic bath to aid dissolution. 2. Analyze the Insoluble Material: If possible, isolate the precipitate by centrifugation, wash it, and analyze it separately (e.g., by NMR or IR spectroscopy) to identify its nature. 3. Verify Water Content: Use Karl Fischer titration to determine the water content of the solid material, as moisture absorption can be a contributing factor.
Visualizing Degradation & Stability Testing
Potential Degradation Pathways

The diagram below illustrates the two primary degradation routes for 1-(Morpholin-2-yl)ethan-1-ol. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected results.

G cluster_main 1-(Morpholin-2-yl)ethan-1-ol cluster_products Degradation Products A 1-(Morpholin-2-yl)ethan-1-ol (C₆H₁₃NO₂) B Oxidation Product: 1-(Morpholin-2-yl)ethanone A->B Oxidation (O₂, light, heat) C Ring-Opened Products: (e.g., Aminoethoxy Acetates) A->C Oxidative Ring Cleavage (Strong Oxidants)

Caption: Primary degradation pathways of 1-(Morpholin-2-yl)ethan-1-ol.

Experimental Workflow for Stability Assessment

A systematic approach is required to monitor and ensure the stability of the compound throughout its lifecycle in the lab.

G A Receive Compound B Perform Initial Analysis (t=0) (HPLC, NMR, KF) A->B C Establish Purity Specification (e.g., >99.0%) B->C D Store Under Recommended Conditions (Cool, Dark, Dry, Inert Gas) C->D E Periodic Re-Analysis (e.g., 3, 6, 12 months) D->E F Compare to t=0 Data E->F G Continue Use F->G Purity Meets Spec H Degradation Detected F->H Purity Fails Spec I Troubleshoot: - Investigate Cause - Characterize Degradants - Quarantine Batch H->I

Caption: Workflow for long-term stability monitoring.

Experimental Protocols
Protocol 1: Establishing a Baseline (t=0) Purity Profile via HPLC

Objective: To accurately determine the initial purity of a new batch of 1-(Morpholin-2-yl)ethan-1-ol.

Methodology:

  • Standard Preparation: Accurately weigh and prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a sample for injection at a concentration of ~0.5 mg/mL by diluting the stock solution.

  • HPLC Conditions (Example):

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm or Mass Spectrometer (ESI+)

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Documentation: Record the chromatogram, retention time of the main peak, and the calculated purity. This is your critical t=0 reference.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and assess its intrinsic stability.[1][4]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[4]

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[4]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[1][4]

    • Photolytic Degradation: Expose a solution of the compound to direct UV light (e.g., in a photostability chamber) for 24 hours. Include a dark control wrapped in foil.

  • Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each vial.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before injection.

    • Analyze all samples using the HPLC-MS method established in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to a t=0 unstressed sample. Identify new peaks and use the MS data to propose structures for the degradation products. This study provides invaluable insight into how the compound will behave under suboptimal storage conditions.

References
  • Long-term Storage of Morpholino Oligos. (n.d.). Gene Tools. Retrieved from [Link]

  • 1-(morpholin-2-yl)ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Carl Roth. Retrieved from [Link]

  • (1S)-1-(morpholin-2-yl)ethan-1-ol hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Morpholine - Analytical Method. (n.d.). Assured A-Z. Retrieved from [Link]

  • MORPHOLINE EXTRA PURE - Safety Data Sheet. (2025, May 8). Loba Chemie. Retrieved from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). AGQ Labs. Retrieved from [Link]

  • Safety Data Sheet Morpholine. (2022, October 1). Redox. Retrieved from [Link]

  • 1-(morpholin-2-yl)ethan-1-ol | CAS 1314908-48-9. (n.d.). American Elements. Retrieved from [Link]

  • The microbial degradation of morpholine. (2026, February 8). ResearchGate. Retrieved from [Link]

  • 1-(morpholin-2-yl)ethan-1-ol (C6H13NO2). (n.d.). PubChem. Retrieved from [Link]

  • 1-(morpholin-2-yl)ethan-1-ol. (n.d.). Molport. Retrieved from [Link]

  • Storing spirits and liqueurs correctly. (n.d.). Drinkology Spirits Shop. Retrieved from [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022, April 20). ResearchGate. Retrieved from [Link]

  • Bar Inventory: 5 Ways to Store Alcoholic Beverages & Extend Shelf Life. (2022, May 16). TouchBistro. Retrieved from [Link]

  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018, October 18). University of Georgia Research Safety. Retrieved from [Link]

  • Chemical Segregation and Storage Table. (n.d.). University of Pittsburgh Office of Research Protections. Retrieved from [Link]

  • FIG. 5. Kinetics of degradation of ethanolamine (10 mM) by M. aurum MO1... (n.d.). ResearchGate. Retrieved from [Link]

  • Unraveling the Bacterial Assisted Degradation Pathway of Morpholine- a Xenobiotic Micropollutant. (2021, October 28). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Guide for 1-(Morpholin-2-yl)ethan-1-ol

Welcome to the technical support center for the crystallization of 1-(Morpholin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(Morpholin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for obtaining high-quality crystalline material. The unique physicochemical properties of 1-(Morpholin-2-yl)ethan-1-ol, stemming from its polar morpholine and ethanol moieties, present specific challenges that this guide aims to address.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the foundational questions regarding the strategic selection of a solvent system for the crystallization of 1-(Morpholin-2-yl)ethan-1-ol.

Question 1: What are the key molecular features of 1-(Morpholin-2-yl)ethan-1-ol that influence solvent selection?

Answer: The molecular structure of 1-(Morpholin-2-yl)ethan-1-ol is the primary determinant of its solubility and crystallization behavior. Understanding these features is the first step in designing a successful crystallization protocol.

  • High Polarity: The molecule contains a secondary amine (N-H), a hydroxyl group (O-H), and an ether linkage (C-O-C) within the morpholine ring. These functional groups make the molecule highly polar.

  • Hydrogen Bonding Capability: The N-H and O-H groups act as hydrogen bond donors, while the nitrogen and two oxygen atoms act as hydrogen bond acceptors. This extensive hydrogen bonding capability leads to strong interactions with polar solvents, especially protic ones like water and alcohols.[1][2]

  • Water Solubility: Due to its polarity and hydrogen bonding capacity, the compound is expected to be miscible with water and other highly polar solvents.[3][4][5] This high solubility can make crystallization from single-solvent systems challenging, often resulting in low yields.

These properties necessitate a nuanced approach to solvent selection, often steering away from single polar solvents and towards mixed-solvent systems to precisely control solubility.

Question 2: What is the guiding principle for selecting a single solvent for recrystallization?

Answer: The cornerstone of single-solvent recrystallization is temperature-dependent solubility.[6][7] The ideal solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals while impurities remain in the "mother liquor."

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

For a highly polar molecule like 1-(Morpholin-2-yl)ethan-1-ol, finding a single solvent that meets these criteria can be difficult. Many polar solvents that dissolve it when hot will keep it dissolved even when cold, leading to poor recovery.

Question 3: Which solvents are good starting points for screening for 1-(Morpholin-2-yl)ethan-1-ol crystallization?

Answer: A systematic screening process using solvents across a range of polarities is the most effective approach. The principle of "like dissolves like" is a useful, though not absolute, guide.[1]

Solvent ClassExamplesExpected Behavior for 1-(Morpholin-2-yl)ethan-1-olRole in Crystallization
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh to Very High Solubility: Likely to dissolve the compound at room temperature.Generally poor for single-solvent use due to high solubility, but can be excellent "good" solvents in a two-solvent system.[1][2]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to High Solubility: May require heating to dissolve. Good candidates for single-solvent recrystallization.Potential for single-solvent systems or as the "good" solvent in a mixed system.[8]
Nonpolar Aromatic Toluene, XylenesLow to Sparingly Soluble: Unlikely to dissolve the compound even with heating.Excellent candidates for use as an "anti-solvent" or "poor" solvent.[9]
Nonpolar Aliphatic Hexanes, Heptane, CyclohexaneInsoluble: The compound will not dissolve.Ideal for use as an "anti-solvent" to induce precipitation from a more polar solution.[1]

Question 4: When and why should I use a two-solvent (anti-solvent) system?

Answer: A two-solvent system is often the method of choice for compounds that are either too soluble or not soluble enough in common single solvents.[6][10] This is a highly probable scenario for 1-(Morpholin-2-yl)ethan-1-ol.

The technique involves:

  • Dissolving the compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble, e.g., ethanol or acetone).

  • Slowly adding a miscible "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., toluene or heptane) to the hot solution until turbidity (cloudiness) appears.[1][8]

  • Adding a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allowing the solution to cool slowly, which reduces the compound's solubility in the mixed-solvent system and induces crystallization.

This method provides fine control over the supersaturation level, which is critical for forming well-ordered, pure crystals.

Part 2: Troubleshooting Common Crystallization Issues

This section provides solutions to specific problems that may arise during the crystallization of 1-(Morpholin-2-yl)ethan-1-ol.

Question 5: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common issue for polar compounds and typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that solvent system.

Causality & Solutions:

  • Cause: The cooling rate is too fast, or the solution is too concentrated.

  • Solution 1 (Re-dissolve and Dilute): Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more volume) of the hot solvent (or the "good" solvent in a mixed system) to decrease the concentration. Allow the solution to cool much more slowly.[11][12]

  • Solution 2 (Lower the Saturation Temperature): By adding more solvent, you ensure that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.

  • Solution 3 (Change Solvents): If the problem persists, the chosen solvent system may be inappropriate. Select a solvent with a lower boiling point or a different anti-solvent that induces crystallization at a lower temperature.

Question 6: No crystals are forming even after complete cooling. What are my next steps?

Answer: The absence of crystals indicates that the solution is supersaturated but nucleation (the initial formation of crystal seeds) has not occurred.[10] This state can be overcome by inducing nucleation.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a high-energy surface that can serve as a template for crystal growth.[7][11]

  • Seeding: Introduce a single, tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a pre-existing template for molecules in the solution to deposit onto, bypassing the initial energy barrier for nucleation.[7][10]

  • Concentration: If the solution is too dilute, carefully evaporate some of the solvent using a gentle stream of nitrogen or air and allow it to cool again.[12]

  • Deep Cooling: Place the flask in a colder environment (e.g., a -20 °C freezer) for a short period. The further decrease in solubility may be sufficient to trigger nucleation.

Question 7: My crystallization was successful, but the yield is very low. How can I improve it?

Answer: A low yield is typically due to the compound having significant residual solubility in the mother liquor, even at low temperatures.[12]

Optimization Strategies:

  • Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your product in the solution upon cooling.[12]

  • Optimize the Anti-Solvent Ratio: In a two-solvent system, you can slightly increase the proportion of the anti-solvent. Add it dropwise to the hot, dissolved solution until persistent cloudiness is achieved, then clarify with a minimal amount of the good solvent before cooling.

  • Maximize Cooling: Ensure the crystallization mixture is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[12]

  • Recover a Second Crop: The mother liquor from the first filtration still contains dissolved product. By concentrating this solution (e.g., via rotary evaporation) and re-cooling, you can often obtain a "second crop" of crystals. Note that this second crop may be of slightly lower purity and should be analyzed separately.

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol provides a step-by-step method for efficiently testing candidate solvents.

  • Preparation: Aliquot approximately 10-20 mg of crude 1-(Morpholin-2-yl)ethan-1-ol into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., isopropanol, acetonitrile, toluene) dropwise, starting with 0.2 mL. Agitate the mixture.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization (too soluble).[8] It may, however, be a "good" solvent for an anti-solvent pair.

    • Observation B: If the solid remains insoluble or sparingly soluble, proceed to the next step.

  • Hot Solubility Test: Gently heat the tubes containing undissolved solid in a sand bath or heating block. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

    • Observation C: If the solid dissolves fully near the solvent's boiling point, it is a good candidate for single-solvent recrystallization.[1]

    • Observation D: If the solid does not dissolve even after adding a significant volume (e.g., >3 mL) of hot solvent, it is unsuitable as a primary solvent but may be an excellent anti-solvent .

  • Cooling Test: For the promising candidates from Observation C, allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observation E: Abundant crystal formation indicates an excellent solvent choice .

    • Observation F: Poor or no crystal formation suggests the compound remains too soluble even when cold; reject this solvent for single-solvent use.

Workflow Diagrams

Solvent_Selection_Workflow start Start: Crude 1-(Morpholin-2-yl)ethan-1-ol screen Perform Solvent Screen (Protocol 1) start->screen decision Good Single Solvent Found? screen->decision single_solvent Proceed with Single-Solvent Recrystallization decision->single_solvent Yes two_solvent_path Select 'Good' Solvent and 'Anti-Solvent' decision->two_solvent_path No end_good Obtain Crystals single_solvent->end_good two_solvent_proc Proceed with Two-Solvent Recrystallization two_solvent_path->two_solvent_proc two_solvent_proc->end_good end_bad Re-evaluate Solvents

Troubleshooting_Workflow start Crystallization Attempt issue What is the issue? start->issue oiling Compound 'Oiled Out' issue->oiling Oiling no_xtals No Crystals Formed issue->no_xtals No Formation low_yield Yield is Too Low issue->low_yield Low Yield solution_oil Re-heat, add more solvent, cool slowly oiling->solution_oil solution_no_xtals Induce Nucleation: Scratch, Seed, or Concentrate no_xtals->solution_no_xtals solution_yield Use minimum solvent, cool thoroughly, collect 2nd crop low_yield->solution_yield check Problem Solved? solution_oil->check solution_no_xtals->check solution_yield->check success Process Optimized check->success Yes failure Re-evaluate Solvent System check->failure No

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences.
  • Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)
  • Hansen Solubility Parameter System. (n.d.). DuPont.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Crystallisation in pharmaceutical processes. (2022). BIA.
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters.
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022). Crystal Growth & Design.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC.
  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Guide for crystalliz
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (n.d.). PMC.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • SOP: CRYSTALLIZ
  • Morpholine. (n.d.). The Merck Index online.
  • troubleshooting pseudotropine crystalliz
  • MORPHOLINE. (n.d.). PubChem.
  • Morpholine. (2022). Sciencemadness Wiki.

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Optimization

Technical Support Center: Advanced Purification of 1-(Morpholin-2-yl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-(Morpholin-2-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-(Morpholin-2-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this polar, chiral amino alcohol. We will move beyond basic protocols to address common troubleshooting scenarios, explain the scientific rationale behind our recommendations, and provide validated workflows to ensure you achieve your desired purity and stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: My crude 1-(Morpholin-2-yl)ethan-1-ol is a thick, non-filterable oil. How can I handle it?

A1: This is a common issue with polar amino alcohols. The presence of residual solvents (like THF, ethanol) and polar impurities can prevent crystallization. The hydroxyl and morpholine nitrogen moieties are excellent hydrogen bond donors and acceptors, leading to a highly viscous, glass-like state.

  • Initial Step: First, ensure all volatile solvents are thoroughly removed using a high-vacuum pump, possibly with gentle heating (30-40°C).

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help "crash out" the product by washing away more soluble, less polar impurities.

  • Salt Formation: If the free base remains an oil, converting it to a salt is a highly effective strategy. The hydrochloride or oxalate salts often form well-defined, stable crystalline solids that are much easier to handle and purify by recrystallization.[1]

Q2: I'm seeing very poor retention (eluting at the void volume) when using my standard C18 reverse-phase HPLC/flash chromatography method. Why?

A2: This is expected behavior for this molecule. 1-(Morpholin-2-yl)ethan-1-ol is a highly polar compound due to the morpholine ring and the alcohol group.[2] Traditional reverse-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar C18 stationary phase. Your polar compound has minimal affinity for the stationary phase and is swept through the column with the highly aqueous mobile phase.[2] Attempting to increase retention by using 100% aqueous mobile phases can sometimes work but may lead to other issues like stationary phase collapse unless the column is specifically designed for such conditions.[2][3]

Q3: My peaks are tailing significantly during normal-phase (silica gel) chromatography. What's causing this?

A3: Peak tailing on silica gel is a classic problem for basic compounds like amines. The morpholine nitrogen, being basic, interacts strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of the silica. This leads to a portion of the analyte being retained too strongly, resulting in broad, tailing peaks. To mitigate this, you must add a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or ammonia in methanol, to saturate these acidic sites and ensure a more uniform interaction.

Q4: How can I separate the enantiomers of 1-(Morpholin-2-yl)ethan-1-ol?

A4: As a chiral compound, separating the enantiomers requires a chiral environment. There are two primary strategies:

  • Chiral Chromatography: This is the most direct analytical and preparative method. It uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for screening.[4][5]

  • Classical Resolution via Diastereomeric Salt Formation: This chemical method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (a "resolving agent"), such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[1][6] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization.[6] Afterward, the pure diastereomeric salt is treated with a base to liberate the desired single enantiomer of your amino alcohol.

Purification Troubleshooting & Detailed Guides

This section provides in-depth troubleshooting for the most effective purification techniques applicable to 1-(Morpholin-2-yl)ethan-1-ol.

Guide 1: Chromatographic Purification

Due to its high polarity, selecting the correct chromatographic mode is critical.

Workflow: Selecting the Right Chromatographic Technique

G start Crude Product is_polar Is the compound highly polar? start->is_polar hilic Primary Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is_polar->hilic Yes rphplc Consider Reverse-Phase (RP) with polar-embedded column or highly aqueous mobile phase is_polar->rphplc No chiral_hplc Use Chiral HPLC (e.g., polysaccharide CSP) hilic->chiral_hplc Need to separate enantiomers? success Pure Product hilic->success Separation Achieved rphplc->chiral_hplc Need to separate enantiomers? rphplc->success Separation Achieved nphplc Alternative: Normal-Phase (NP) with basic modifier (e.g., TEA) nphplc->chiral_hplc Need to separate enantiomers? nphplc->success Separation Achieved chiral_hplc->success Separation Achieved

Caption: Decision workflow for chromatographic purification.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for purifying polar compounds that are poorly retained in reverse-phase.[7] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[7] The water forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to good retention.

Troubleshooting HILIC Separations

ProblemPossible CauseRecommended Solution
No or Low Retention Mobile phase is too "strong" (too much water).Increase the percentage of the organic solvent (e.g., from 80% to 95% acetonitrile).
Sample is dissolved in a strong solvent (e.g., pure water).Dissolve the sample in a solvent mixture that closely matches the initial mobile phase conditions.[2]
Broad or Tailing Peaks Secondary interactions with the stationary phase.Add a buffer to the aqueous portion of the mobile phase (e.g., 10-20 mM ammonium formate or ammonium acetate). This helps maintain a consistent ionic strength and pH.[2]
Poor Resolution Gradient slope is too steep.Decrease the gradient slope (i.e., run the gradient over a longer time).
Incorrect pH.The charge state of the morpholine nitrogen is pH-dependent. Test different pH values for your aqueous buffer (e.g., pH 3 and pH 6.8) to see how it affects selectivity.[2]

Step-by-Step HILIC Protocol

  • Column Selection: Use a bare silica gel flash or HPLC column. Amide- or diol-bonded phases can also be effective.[7]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in Water.

    • Solvent B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude 1-(Morpholin-2-yl)ethan-1-ol in a mixture of 9:1 Acetonitrile:Water. If solubility is low, add a minimal amount of methanol.

  • Gradient Elution:

    • Start with a high organic concentration: 95% B.

    • Run a linear gradient from 95% B to 60% B over 15-20 column volumes (CVs).

    • Hold at 60% B for 2-3 CVs to elute highly retained impurities.

    • Return to 95% B and re-equilibrate for at least 5-7 CVs before the next injection.

  • Detection: Use UV detection (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if it does not.

Guide 2: Purification by Crystallization / Salt Formation

Recrystallization is a powerful, scalable, and cost-effective purification technique, provided a suitable crystalline solid can be obtained.

Workflow: Troubleshooting Crystallization

G start Crude Oily Product screen_solvents Screen Solvents (Isopropanol, Ethanol, Ethyl Acetate) Does it crystallize upon cooling? start->screen_solvents success Crystalline Solid screen_solvents->success Yes antisolvent Try Anti-Solvent Addition (e.g., add Hexane or Ether to an Ethanol or IPA solution) screen_solvents->antisolvent No, remains an oil or is too soluble antisolvent->success Crystals Form salt Form a Salt (e.g., HCl, Oxalic Acid) and repeat solvent screening antisolvent->salt Still an Oil salt->success Crystals Form

Caption: Troubleshooting workflow for crystallization.

Step-by-Step Protocol: Hydrochloride Salt Formation & Recrystallization

  • Dissolution: Dissolve the crude free-base oil in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the pH is acidic (check with pH paper). The hydrochloride salt will likely precipitate immediately.

  • Digestion: Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation and allow crystals to grow.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold IPA, followed by a non-polar solvent like diethyl ether, to remove residual impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent system (e.g., an ethanol/water or isopropanol/ether mixture).[8][9] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by filtration and dry under high vacuum.

Guide 3: Chiral Resolution via Diastereomeric Salt Formation

This classical technique is invaluable when access to preparative chiral chromatography is limited.[6]

Step-by-Step Protocol: Resolution with (+)-Tartaric Acid

  • Initial Reaction: Dissolve one equivalent of racemic 1-(Morpholin-2-yl)ethan-1-ol in a suitable solvent like methanol or ethanol. In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as D-(-)-tartaric acid, in the same solvent, heating gently if necessary.

  • Salt Formation: Slowly add the tartaric acid solution to the solution of the racemate. A solid salt may begin to precipitate. Stir the mixture, allowing it to cool slowly to room temperature, and then age it in an ice bath. The key principle is that one of the diastereomeric salts (e.g., (R)-amine-(+)-tartrate or (S)-amine-(+)-tartrate) will be less soluble and will preferentially crystallize.

  • Fractional Crystallization:

    • Isolate the first crop of crystals by filtration. This crop will be enriched in one diastereomer.

    • Analyze the enantiomeric excess (ee) of the mother liquor and the solid. This typically requires liberating the free base from a small sample and analyzing it by chiral HPLC.

    • The mother liquor is now enriched in the other diastereomer. It can be concentrated and cooled to obtain a second crop of crystals.

    • Repeat the recrystallization process on the first crop of crystals from a fresh solvent to improve diastereomeric purity.

  • Liberation of the Free Base: Once a diastereomerically pure salt is obtained, dissolve it in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the free, enantiomerically pure amino alcohol into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer, filter, and concentrate to yield the final product.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Waters Corporation. (2025, June 18).
  • BenchChem. (2026). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Biotage. (2023, January 30).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.
  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Canadian Science Publishing. A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS.
  • Google Patents.
  • Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols.
  • Organic Syntheses.
  • Wikipedia. Chiral resolution.
  • Reddit. (2024, December 3).
  • Chiral Technologies.
  • BenchChem. (2025). Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol.
  • BGB Analytik. CHIRAL Handbook.
  • Beilstein Journal of Organic Chemistry. (2021, April 8). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane.

Sources

Troubleshooting

Technical Support Center: Scale-up of 1-(Morpholin-2-yl)ethan-1-ol Production

Welcome to the technical support center for the scale-up production of 1-(Morpholin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up production of 1-(Morpholin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a smooth, efficient, and safe scale-up process.

I. Overview of Synthetic Strategy and Key Scale-up Considerations

The synthesis of 1-(Morpholin-2-yl)ethan-1-ol on a larger scale typically involves a multi-step process. A common and effective route is the Grignard reaction between a protected morpholine-2-carbaldehyde and a methylmagnesium halide, followed by deprotection. An alternative, though potentially less direct route, involves the reduction of a 2-acetylmorpholine derivative.

Scaling up these reactions from the bench to a pilot or manufacturing scale introduces several challenges that can impact yield, purity, and safety.[1] These challenges often revolve around:

  • Heat and Mass Transfer: Exothermic reactions, common in Grignard additions, can be difficult to control in large reactors with lower surface-area-to-volume ratios.[2]

  • Mixing and Reagent Addition: Ensuring homogenous mixing and controlled addition of reagents is critical to avoid localized "hot spots" and side reactions.[3]

  • Work-up and Purification: Handling large volumes of solvents and performing purifications like chromatography can be impractical and costly at scale.[3]

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant sources of impurities in larger batches.[1]

This guide will address these challenges in the context of 1-(Morpholin-2-yl)ethan-1-ol production through a series of targeted FAQs and troubleshooting protocols.

II. Troubleshooting Guide and Frequently Asked Questions (FAQs)

A. Grignard Reaction Scale-up

The core of the synthesis often lies in the carbon-carbon bond formation via a Grignard reaction. This step is notoriously sensitive to scale-up parameters.

Q1: We are observing a significant drop in yield for the Grignard reaction upon scaling up from a 1L flask to a 50L reactor. What are the likely causes and how can we troubleshoot this?

A1: A drop in yield during the scale-up of a Grignard reaction is a common issue and can often be attributed to several factors:

  • Initiation of the Grignard Reagent: Difficulty in initiating the Grignard reagent formation is a frequent hurdle. On a larger scale, the surface of the magnesium turnings may not be as effectively activated.

    • Troubleshooting:

      • Magnesium Activation: Ensure the magnesium turnings are of high purity and are properly activated. Consider using a small amount of iodine or 1,2-dibromoethane to initiate the reaction in a small portion of the solvent before adding the rest of the alkyl halide.

      • Temperature Control: The initiation is an exothermic process. While some initial heating might be necessary, be prepared for a rapid increase in temperature. Once initiated, the reaction often needs to be cooled to maintain a steady rate.[4]

  • Inefficient Mixing: In a larger reactor, inefficient stirring can lead to localized areas of high Grignard reagent concentration and others with an excess of the aldehyde.

    • Troubleshooting:

      • Reactor and Impeller Design: Use a reactor with an appropriate impeller design (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing.

      • Stirring Speed: Determine the optimal stirring speed through modeling or small-scale experiments to ensure a homogenous mixture without causing excessive shear.

  • Side Reactions: The highly reactive nature of Grignard reagents can lead to side reactions, which are often more pronounced at a larger scale.[5]

    • Troubleshooting:

      • Wurtz Coupling: This occurs when the Grignard reagent reacts with the unreacted alkyl halide. To minimize this, ensure a slow, controlled addition of the alkyl halide to the magnesium suspension.

      • Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of the aldehyde, leading to an enolate that will not react to form the desired product. Adding the aldehyde slowly to the Grignard solution at a low temperature can mitigate this.

Q2: We are seeing a significant amount of a dimeric impurity in our crude product after the Grignard reaction. What is this and how can we prevent its formation?

A2: The dimeric impurity is likely a result of Wurtz coupling, where two alkyl groups from the Grignard reagent or the starting alkyl halide couple together. This is a common side reaction in Grignard synthesis.

Prevention Strategies:

  • Controlled Addition: Add the methyl halide slowly and sub-surface to the magnesium turnings. This ensures that the halide reacts with the magnesium to form the Grignard reagent rather than reacting with already-formed Grignard reagent.

  • Temperature Management: Maintain a consistent and controlled temperature throughout the Grignard formation and subsequent reaction. Runaway temperatures can increase the rate of side reactions.

  • Solvent Choice: Ethereal solvents like THF or 2-MeTHF are standard. Ensure they are anhydrous, as water will quench the Grignard reagent and can contribute to side product formation.

B. Reduction of 2-Acetylmorpholine

An alternative synthetic approach involves the reduction of a 2-acetylmorpholine precursor.

Q3: We are attempting a sodium borohydride reduction of N-protected 2-acetylmorpholine at a larger scale and are facing incomplete conversion and the formation of byproducts. What should we consider?

A3: Incomplete conversion and byproduct formation in borohydride reductions at scale can stem from several issues:

  • Reagent Stoichiometry and Addition:

    • Troubleshooting: At a larger scale, ensure the sodium borohydride is added in portions to control the exotherm and the rate of hydrogen gas evolution. A slight excess of the reducing agent may be required to drive the reaction to completion, but a large excess can lead to difficult work-up and potential side reactions.

  • Solvent and Temperature:

    • Troubleshooting: Protic solvents like methanol or ethanol are typically used for these reductions. The temperature should be kept low (e.g., 0-5 °C) during the addition of the borohydride to minimize side reactions. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure full conversion.

  • pH Control during Work-up:

    • Troubleshooting: The work-up of borohydride reductions typically involves quenching with an acid to destroy excess reagent and to protonate the resulting alkoxide. The pH must be carefully controlled. A too-rapid or uncontrolled addition of acid can lead to a vigorous exotherm and gas evolution. A buffered work-up or slow addition of a dilute acid is recommended.

C. Purification and Isolation

Q4: Column chromatography is not a viable option for purifying our multi-kilogram batches of 1-(Morpholin-2-yl)ethan-1-ol. What are some scalable purification strategies?

A4: Relying on chromatography for large-scale purification is often a bottleneck.[6] Consider the following alternatives:

  • Crystallization: This is one of the most effective and scalable purification techniques.

    • Protocol:

      • Salt Formation: 1-(Morpholin-2-yl)ethan-1-ol is a basic compound. Reacting the crude product with a suitable acid (e.g., HCl, HBr, or a sulfonic acid) to form a salt can often induce crystallization.

      • Solvent Screening: Perform a solvent screen at the lab scale to identify a suitable solvent or solvent system that provides good recovery and high purity of the crystalline salt.

      • Controlled Cooling: At a larger scale, the cooling rate needs to be carefully controlled to obtain a consistent crystal size and morphology, which will impact filtration and drying.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Liquid-Liquid Extraction: A well-designed series of extractions can be used to remove impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.

D. Analytical Characterization

Q5: What are the recommended analytical methods for in-process control and final product release of 1-(Morpholin-2-yl)ethan-1-ol?

A5: A robust analytical package is crucial for a successful scale-up campaign.

Analytical Technique Purpose Details
Gas Chromatography (GC) Purity assessment, residual solvent analysisA GC method with a flame ionization detector (FID) is suitable for determining the purity of the final product and quantifying any residual solvents from the synthesis.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity profiling, reaction monitoringLC-MS is invaluable for identifying and tracking known and unknown impurities throughout the process. A hydrophilic interaction liquid chromatography (HILIC) method may be suitable for this polar compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, purity¹H and ¹³C NMR should be used to confirm the structure of the final product and to assess its purity against a qualified reference standard.
Karl Fischer Titration Water contentTo determine the water content of the final product, which can be critical for stability.

III. Experimental Protocols and Visualizations

Workflow for Grignard Reaction Scale-up Troubleshooting

Grignard_Troubleshooting cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome start Low Yield at Scale check_reagents Verify Reagent Quality (Anhydrous Solvents, Mg Purity) start->check_reagents check_equipment Ensure Reactor is Dry and Inert start->check_equipment initiation Optimize Grignard Initiation (Iodine, 1,2-dibromoethane) check_reagents->initiation check_equipment->initiation addition Control Reagent Addition Rate (Slow, Sub-surface) initiation->addition mixing Optimize Stirring Speed addition->mixing temperature Maintain Low and Stable Temperature mixing->temperature in_process_control In-Process Control (IPC) (GC, TLC) temperature->in_process_control impurity_profiling Identify Side Products (LC-MS) in_process_control->impurity_profiling success Improved Yield and Purity impurity_profiling->success

Caption: Troubleshooting workflow for Grignard reaction scale-up.

Scalable Purification Strategy Decision Tree

Purification_Strategy start Crude 1-(Morpholin-2-yl)ethan-1-ol is_solid Is the crude product a solid or can it be solidified? start->is_solid is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No crystallize Develop Crystallization Protocol (Salt formation, solvent screen) is_solid->crystallize Yes distill Develop Distillation Protocol (Vacuum distillation) is_thermally_stable->distill Yes extract Optimize Liquid-Liquid Extraction is_thermally_stable->extract No end Pure Product crystallize->end distill->end extract->end

Caption: Decision tree for selecting a scalable purification method.

IV. References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. (n.d.). Retrieved from

  • side reactions and byproduct formation in morpholine synthesis - Benchchem. (n.d.). Retrieved from

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 - ACS Publications. (2023, May 22). Retrieved from

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003, May 14). Retrieved from

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (2008, March 26). Retrieved from

  • Morpholine - Analytical Method. (n.d.). Retrieved from

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved from

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Design and synthesis of morpholine analogues - Enamine. (n.d.). Retrieved from

  • 1-(morpholin-2-yl)ethan-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from

  • (PDF) A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates - ResearchGate. (2025, August 9). Retrieved from

  • Morpholine derivate from secondary amine/alcohol - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, September 5). Retrieved from

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv. (n.d.). Retrieved from

  • Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol - Benchchem. (n.d.). Retrieved from

  • MORPHOLINE |. (n.d.). Retrieved from

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed. (2014, April 30). Retrieved from

  • Determination of Morpholine, Ethanolamine, and Hydrazine in Simulated Nuclear Power Plant Wastewater. (n.d.). Retrieved from

  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. (n.d.). Retrieved from

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. (n.d.). Retrieved from

  • Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines - ResearchGate. (n.d.). Retrieved from

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). Retrieved from

  • 1-(morpholin-2-yl)ethan-1-ol (C6H13NO2) - PubChemLite. (n.d.). Retrieved from

  • 2219356-88-2|(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride - BLDpharm. (n.d.). Retrieved from

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. (2023, July 5). Retrieved from

  • Addressing Scale-up Challenges in Acetylation Operations. (2026, March 27). Retrieved from

  • Solving Scale-Up Challenges in Drug Substance Manufacturing - Lupin. (2025, November 20). Retrieved from

  • How Early API Characterization Can Reduce Formulation and Scale-up Risks. (2026, March 18). Retrieved from

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from

  • Morpholine. (n.d.). Retrieved from

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (n.d.). Retrieved from

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. (2020, May 8). Retrieved from

  • US4647663A - Synthesis of morpholine - Google Patents. (n.d.). Retrieved from

  • Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction - Molecule.one. (n.d.). Retrieved from

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry - ACS Publications. (2016, September 26). Retrieved from

  • 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem. (n.d.). Retrieved from

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Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to Morpholine and 1-(Morpholin-2-yl)ethan-1-ol in Organic Synthesis

A Senior Application Scientist's Perspective on Foundational Building Blocks vs. Specialized Chiral Scaffolds In the landscape of organic synthesis, the morpholine ring is a ubiquitous and privileged scaffold, valued for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Foundational Building Blocks vs. Specialized Chiral Scaffolds

In the landscape of organic synthesis, the morpholine ring is a ubiquitous and privileged scaffold, valued for its stability, polarity, and versatile reactivity.[1][2] As a fundamental secondary amine, it has been a reliable workhorse for decades, serving as a base, a nucleophile, and a solvent in countless applications.[3][4] However, the evolution of medicinal chemistry and asymmetric synthesis has driven a demand for more complex, stereochemically defined building blocks. This guide provides an in-depth comparison between the archetypal morpholine and one of its functionalized, chiral derivatives: 1-(Morpholin-2-yl)ethan-1-ol.

This analysis moves beyond a simple catalog of properties. It delves into the causal relationships between structure and function, contrasting the broad utility of a simple, achiral reagent with the specialized, high-value potential of a C-substituted, chiral analogue. It is critical to note at the outset that while the applications of morpholine are extensively documented, 1-(Morpholin-2-yl)ethan-1-ol is a less-explored compound. Therefore, this guide will compare the established performance of morpholine with the inferred, potential applications of its derivative, grounded in the principles of stereochemistry and functional group reactivity.

Part 1: Morpholine - The Versatile and Established Workhorse

Morpholine, with its simple, symmetrical structure, is a staple in both industrial and research chemistry. Its utility stems from the interplay of its secondary amine and ether functionalities.

Chemical Properties and Reactivity Profile

The nitrogen atom's lone pair of electrons makes morpholine a moderately strong base (pKa of the conjugate acid is ~8.4) and a competent nucleophile.[3] The ether oxygen, however, exerts an electron-withdrawing inductive effect, which tempers the nitrogen's basicity and nucleophilicity compared to its carbocyclic analogue, piperidine.[4] This moderated reactivity is often advantageous, leading to more controlled reactions and fewer side products.

Morpholine is miscible with water and a wide range of organic solvents, a property that makes it a useful solvent or co-solvent for various reactions.[3]

Key Roles in Organic Synthesis:

  • Base and Catalyst: It is frequently used as a base to neutralize acids generated in situ or as a basic catalyst, particularly in condensations and eliminations.

  • Nucleophile for Enamine Synthesis: One of its most classic applications is in the formation of enamines from ketones and aldehydes. These enamines are crucial intermediates for the synthesis of α-alkylated carbonyl compounds.[3]

  • Building Block in Pharmaceuticals: The morpholine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2] Its inclusion often improves physicochemical properties such as solubility and metabolic stability.

Part 2: 1-(Morpholin-2-yl)ethan-1-ol - The Specialized Chiral Building Block

In stark contrast to the parent compound, 1-(Morpholin-2-yl)ethan-1-ol is a molecule designed for specificity. Its structure incorporates several key features that dictate its potential applications:

  • C-2 Substitution: The presence of a hydroxyethyl group on the carbon adjacent to the oxygen breaks the molecule's symmetry and introduces steric bulk.

  • Chirality: The molecule possesses two stereocenters (at C-2 of the morpholine ring and C-1 of the ethyl group), making it a chiral compound. It is available as specific stereoisomers, such as (1R)-1-(morpholin-2-yl)ethan-1-ol.[5]

  • Hydroxyl Group: The primary alcohol provides an additional site for chemical modification and can participate in hydrogen bonding, influencing solubility and intermolecular interactions.

Potential Roles in Asymmetric Synthesis:

While specific, documented applications in peer-reviewed literature are scarce, the structure of 1-(Morpholin-2-yl)ethan-1-ol strongly suggests its utility in the following areas:

  • Chiral Building Block: Its primary value lies in its use as an enantiomerically pure starting material for the synthesis of complex target molecules, particularly pharmaceuticals, where specific stereoisomers are required for biological activity.[6][7] The synthesis of the antidepressant (S,S)-Reboxetine, for instance, relies on a chiral 2-substituted morpholine core.[8]

  • Chiral Ligand: The combination of the nitrogen and the distal hydroxyl group makes it a potential bidentate ligand for metal-catalyzed asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

  • Chiral Auxiliary: Although less common for this specific structure, morpholine derivatives can be used to temporarily impart chirality to a prochiral substrate, direct the stereochemical outcome of a reaction, and then be removed. Chiral 1,2-amino alcohols are well-known for this purpose.[9][10]

The steric hindrance from the C-2 substituent would likely reduce its efficacy in roles where morpholine excels, such as a general-purpose base or in the formation of simple enamines. Its nucleophilicity at the nitrogen would be lower than that of morpholine due to steric shielding.

Part 3: A Comparative Analysis: Structure Dictates Function

The fundamental differences between these two molecules underscore a key principle in modern organic synthesis: the choice between a general-purpose tool and a specialized instrument.

FeatureMorpholine 1-(Morpholin-2-yl)ethan-1-ol
CAS Number 110-91-8[3]1314908-48-9[11]
Molecular Formula C₄H₉NOC₆H₁₃NO₂
Molecular Weight 87.12 g/mol [3]131.17 g/mol [12]
Symmetry Achiral, C₂ᵥ symmetryChiral, Asymmetric
Key Functional Groups Secondary Amine, EtherSecondary Amine, Ether, Primary Alcohol
Primary Role Base, Nucleophile, Solvent, Achiral Scaffold[3][4]Chiral Building Block, Potential Chiral Ligand
Basicity Moderate (pKa of conj. acid ~8.4)[3]Predicted to be slightly lower due to sterics
Nucleophilicity Moderate[4]Lower due to steric hindrance at C-2
Cost & Availability Low cost, widely available commodityHigher cost, available as a specialized reagent[12]
Typical Application Enamine synthesis, pH adjustment, bulk pharmaceutical synthesisAsymmetric synthesis of complex, high-value molecules

Visualization of Synthetic Roles

The divergent applications of these two molecules can be visualized through their roles in synthetic workflows.

G cluster_0 Morpholine: The Generalist cluster_1 1-(Morpholin-2-yl)ethan-1-ol: The Specialist Ketone Ketone Enamine Enamine Ketone->Enamine + Morpholine - H₂O Morpholine Morpholine Alkylated Ketone Alkylated Ketone Enamine->Alkylated Ketone 1. Alkylation 2. Hydrolysis Chiral Morpholine 1-(Morpholin-2-yl)ethan-1-ol Chiral Catalyst Chiral Catalyst Chiral Morpholine->Chiral Catalyst Coordination Metal Precursor Metal Precursor Metal Precursor->Chiral Catalyst Enantioenriched Product Enantioenriched Product Chiral Catalyst->Enantioenriched Product Asymmetric Transformation Prochiral Substrate Prochiral Substrate Prochiral Substrate->Enantioenriched Product

Caption: Divergent synthetic pathways for Morpholine and its chiral derivative.

Experimental Protocols

Established Protocol: Enamine Synthesis Using Morpholine

This protocol describes the well-established synthesis of 1-morpholinocyclohex-1-ene, a common enamine intermediate.

Objective: To synthesize 1-morpholinocyclohex-1-ene from cyclohexanone and morpholine.

Materials:

  • Cyclohexanone (1.50 mol)

  • Morpholine (1.80 mol)

  • p-Toluenesulfonic acid (1.5 g, catalyst)

  • Toluene (300 mL)

  • Dean-Stark apparatus or water separator

Procedure:

  • Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in a 1-L round-bottomed flask.

  • Attach a water separator and a reflux condenser to the flask.

  • Heat the mixture to reflux. Water will begin to collect in the separator.

  • Continue heating for 4-5 hours, or until water separation ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Set up the apparatus for distillation. Remove the bulk of the toluene at atmospheric pressure.

  • Distill the residue under reduced pressure to collect the product, 1-morpholino-1-cyclohexene, as a colorless liquid.

This protocol is adapted from a standard, peer-reviewed synthetic procedure.

Conceptual Protocol: Asymmetric Transfer Hydrogenation Using a Chiral Morpholine-based Ligand

The following is a conceptual protocol illustrating how 1-(Morpholin-2-yl)ethan-1-ol could be employed as a chiral ligand in a representative asymmetric reaction. This is a hypothetical procedure for illustrative purposes, as specific applications for this compound are not well-documented.

Objective: To perform an asymmetric transfer hydrogenation of a prochiral ketone using a ruthenium catalyst with (1R,2'R)-1-(Morpholin-2-yl)ethan-1-ol as a chiral ligand. This approach is analogous to established methods that use chiral amino alcohol ligands.[13]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (0.005 equiv)

  • (1R,2'R)-1-(Morpholin-2-yl)ethan-1-ol (0.011 equiv)

  • Prochiral ketone (e.g., acetophenone) (1.0 equiv)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source and solvent

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation (in a glovebox):

    • To a dry Schlenk tube, add [Ru(p-cymene)Cl₂]₂ and (1R,2'R)-1-(Morpholin-2-yl)ethan-1-ol.

    • Add degassed formic acid/triethylamine solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active chiral ruthenium catalyst.

  • Reaction:

    • Add the prochiral ketone substrate to the catalyst solution.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 40 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral HPLC or GC.

Conclusion

The comparison between morpholine and 1-(Morpholin-2-yl)ethan-1-ol is a clear illustration of the evolution of chemical synthesis. Morpholine remains an indispensable, high-volume chemical whose value lies in its simplicity, reliability, and cost-effectiveness. It is the go-to reagent for applications requiring a secondary amine with moderate reactivity.

1-(Morpholin-2-yl)ethan-1-ol, by contrast, represents the frontier of fine chemical synthesis. Its value is not in its general utility but in the chemical information encoded within its structure: its stereochemistry and its tailored functionality. While its full potential remains largely untapped in published research, its structure points towards high-value applications in the asymmetric synthesis of complex molecules, where precision and stereocontrol are paramount. For researchers and drug development professionals, understanding this distinction is key to selecting the right tool for the job—whether it's the trusted hammer of a foundational reagent or the fine-tuned instrument of a specialized chiral building block.

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Separation of 1-(Morpholin-2-yl)ethan-1-ol: A Comparative Analysis

Introduction: The Chirality Challenge of a Key Morpholine Scaffold 1-(Morpholin-2-yl)ethan-1-ol is a heterocyclic compound featuring two stereogenic centers, giving rise to four possible stereoisomers: (2R,1'R), (2S,1'S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chirality Challenge of a Key Morpholine Scaffold

1-(Morpholin-2-yl)ethan-1-ol is a heterocyclic compound featuring two stereogenic centers, giving rise to four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The precise three-dimensional arrangement of atoms in such molecules is critical, as different enantiomers and diastereomers can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[3] Consequently, the development of robust and efficient methods for the separation and analysis of these stereoisomers is a cornerstone of pharmaceutical development and quality control.[3]

This guide provides a comparative analysis of three principal techniques for the chiral separation of 1-(Morpholin-2-yl)ethan-1-ol: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution (EKR). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering field-proven insights to guide researchers toward the optimal strategy for their specific analytical or preparative needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC remains the most widely adopted technique for enantiomeric separation due to its versatility, high resolution, and broad applicability.[4][5] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6]

Expertise & Rationale: Selecting the Right Chiral Stationary Phase (CSP)

For a polar molecule like 1-(Morpholin-2-yl)ethan-1-ol, which contains hydroxyl and secondary amine groups capable of hydrogen bonding, polysaccharide-based CSPs are the logical starting point.[3][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves.[5][6]

Our screening strategy will focus on immobilized polysaccharide columns, which offer superior solvent compatibility compared to their coated counterparts, allowing for a wider range of mobile phases to be explored.

Experimental Protocol: HPLC Method Screening
  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 1-(Morpholin-2-yl)ethan-1-ol in a 50:50 mixture of hexane and isopropanol (IPA).

  • Instrumentation: Standard HPLC system with UV detection.

  • Screening Columns:

    • Column A: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized phase

    • Column B: Amylose tris(3,5-dimethylphenylcarbamate) immobilized phase

  • Mobile Phase Screening (Isocratic):

    • Normal Phase (NP):

      • Mobile Phase 1: n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase 2: n-Hexane / Ethanol (80:20, v/v)

    • Additive Rationale: For basic compounds like our target, peak tailing can be an issue. The addition of a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is crucial to occupy active sites on the silica surface and improve peak shape.[7]

  • Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (as the morpholine scaffold lacks a strong chromophore)

  • Data Analysis: Evaluate chromatograms for resolution (Rs) between stereoisomer peaks. A value of Rs > 1.5 is considered baseline separation.

Logical Workflow for HPLC Screening

HPLC_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_analysis Analysis & Optimization Prep Prepare 1 mg/mL Racemate in Hexane/IPA Screen_Cols Screen on Two Columns: - Immobilized Cellulose - Immobilized Amylose Prep->Screen_Cols Screen_MP Test Four Mobile Phases: - Hex/IPA (90/10) + 0.1% DEA - Hex/EtOH (80/20) + 0.1% DEA - (Repeat for each column) Screen_Cols->Screen_MP Analyze Analyze Data: Calculate Resolution (Rs) Screen_MP->Analyze Decision Rs > 1.5? Analyze->Decision Optimize Optimization: - Adjust % Modifier - Modify Flow Rate/Temp Decision->Optimize No, but partial separation Success Validated Method Decision->Success Yes Failure Try Different CSPs or Mode (e.g., RP) Decision->Failure No, Rs=0 Optimize->Analyze SFC_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_analysis Analysis & Optimization Prep Prepare 1 mg/mL Racemate in Methanol Screen_Cols Screen on Same Columns: - Immobilized Cellulose - Immobilized Amylose Prep->Screen_Cols Screen_MP Run Fast Gradient: - 5-40% Methanol (w/ DEA) in CO2 - (Repeat for each column) Screen_Cols->Screen_MP Analyze Identify Best Column & Approximate % Modifier Screen_MP->Analyze Decision Separation Observed? Analyze->Decision Optimize Develop Isocratic or Shallow Gradient Method Decision->Optimize Yes Failure Try Different Modifiers (e.g., EtOH, ACN) Decision->Failure No Success Fast, Validated Method Optimize->Success EKR_Principle Racemate (R)-Alcohol (S)-Alcohol Racemic Mixture Enzyme Lipase (e.g., CAL-B) + Vinyl Acetate Racemate->Enzyme Products (R)-Acetate (S)-Alcohol Separable Mixture Enzyme->Products Enzyme selectively acylates (R)-enantiomer

Sources

Validation

Comparing reactivity of 1-(Morpholin-2-yl)ethan-1-ol and 2-(morpholin-4-yl)ethanol

Regioselective Reactivity in Morpholine Scaffolds: A Comparative Guide In the landscape of drug development and organic synthesis, morpholine derivatives are privileged scaffolds due to their favorable physicochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Regioselective Reactivity in Morpholine Scaffolds: A Comparative Guide

In the landscape of drug development and organic synthesis, morpholine derivatives are privileged scaffolds due to their favorable physicochemical properties, including balanced lipophilicity and metabolic stability. However, the precise positioning of functional groups on the morpholine ring drastically alters its chemical behavior. As an Application Scientist, I frequently encounter challenges where researchers misjudge the chemoselectivity of bifunctional morpholines. This guide provides an in-depth mechanistic comparison between two closely related but chemically divergent molecules: 1-(Morpholin-2-yl)ethan-1-ol and 2-(morpholin-4-yl)ethanol.

Mechanistic Profiling & Causality in Reactivity

The core difference between these two molecules lies in the interplay between their amine and alcohol functional groups.

1-(Morpholin-2-yl)ethan-1-ol features an unsubstituted secondary amine at the N4 position and a secondary alcohol on the C2 side chain[1]. . When exposed to an electrophile (e.g., an acyl chloride or alkyl halide), the secondary nitrogen will attack orders of magnitude faster than the secondary oxygen. This kinetic preference is compounded by the steric hindrance surrounding the secondary alcohol. Consequently, reactions are heavily skewed toward N-functionalization.

2-(morpholin-4-yl)ethanol (also known as N-(2-hydroxyethyl)morpholine), on the other hand, possesses a fully substituted tertiary amine at the N4 position and an [2]. Because the nitrogen lacks a proton, any nucleophilic attack by the tertiary amine on an electrophile forms a highly unstable, reversible quaternary intermediate. The thermodynamic sink of the reaction is therefore strictly directed to the highly nucleophilic primary alcohol, making this molecule an ideal O-linking building block, famously utilized in the[3].

Reactivity_Pathways SubstrateA 1-(Morpholin-2-yl)ethan-1-ol (Sec-Amine, Sec-Alcohol) SiteA_N N-Acylation (Kinetic Control) SubstrateA->SiteA_N Electrophile (1 eq) SiteA_O O-Acylation (Sterically Hindered) SubstrateA->SiteA_O Excess Electrophile SubstrateB 2-(morpholin-4-yl)ethanol (Tert-Amine, Pri-Alcohol) SiteB_N N-Acylation (Blocked) SubstrateB->SiteB_N Electrophile SiteB_O O-Esterification (Thermodynamic Sink) SubstrateB->SiteB_O Electrophile

Mechanistic divergence of morpholine derivatives based on steric hindrance and nucleophilicity.

Quantitative Comparison of Physicochemical Properties

To predict behavior in both synthetic workflows and biological systems, we must look at the quantitative data. The table below summarizes the key metrics that drive their divergent applications.

Property / Metric1-(Morpholin-2-yl)ethan-1-ol2-(morpholin-4-yl)ethanol
CAS Number 1314908-48-9622-40-2
Molecular Weight 131.17 g/mol 131.17 g/mol
Amine Classification Secondary (Highly Nucleophilic)Tertiary (Non-nucleophilic, Basic)
Alcohol Classification Secondary (Sterically Hindered)Primary (Unhindered, Nucleophilic)
Primary Reaction Site N4 (Amine)O (Hydroxyl)
XLogP3 ~ -0.9-0.8
Industrial Application N-functionalized scaffoldsEster prodrugs (e.g., Mycophenolate Mofetil)

Self-Validating Experimental Methodologies

A robust protocol must be self-validating—meaning the analytical readout inherently proves the success and regioselectivity of the mechanistic design. Below are two optimized workflows demonstrating the chemoselective functionalization of these molecules.

Validation_Workflow Step1 1. Chemoselective Reaction Step2 2. Aqueous Quench Step1->Step2 Stop Kinetics Step3 3. Phase Extraction Step2->Step3 Isolate Product Step4 4. NMR/LC-MS Validation Step3->Step4 Confirm Regioselectivity

Self-validating experimental workflow for confirming regioselective acylation.

Protocol A: Kinetically Controlled N-Acylation of 1-(Morpholin-2-yl)ethan-1-ol

Objective: To selectively acylate the secondary amine while leaving the secondary alcohol intact. Causality: By running the reaction at 0 °C with exactly 1.0 equivalent of electrophile, we freeze out the activation energy required for the sterically hindered secondary alcohol to react, relying entirely on the superior nucleophilicity of the secondary amine.

  • Preparation: Dissolve 10 mmol of 1-(Morpholin-2-yl)ethan-1-ol in 20 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 12 mmol (1.2 eq) of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct without competing for the electrophile.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 10 mmol (1.0 eq) of acetyl chloride over 15 minutes.

  • Reaction & Quench: Stir for 1 hour at 0 °C. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Rationale: The mild basic quench destroys any unreacted acetyl chloride, stopping the kinetics immediately to prevent over-acylation at the oxygen.

  • Workup: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Analysis):

    • LC-MS: Confirm the presence of the mono-acylated mass [M+H]⁺ = 174.1.

    • ¹H-NMR (CDCl₃): Look for the diagnostic shift. The morpholine ring -CH₂- protons adjacent to the nitrogen will shift significantly downfield (from ~2.8 ppm to ~3.5-3.8 ppm) due to the electron-withdrawing amide bond. Crucially, the -CH(OH)- proton on the side chain must remain relatively unshifted (~3.6 ppm), proving the alcohol was not acylated.

Protocol B: Base-Catalyzed O-Esterification of 2-(morpholin-4-yl)ethanol

Objective: To selectively esterify the primary alcohol. Causality: The tertiary amine cannot be acylated, but it is basic. In this workflow, the morpholine ring itself acts as an internal basic catalyst, assisting in the deprotonation of the primary alcohol during nucleophilic attack, accelerating the O-esterification.

  • Preparation: Dissolve 10 mmol of 2-(morpholin-4-yl)ethanol in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Add 12 mmol of the desired carboxylic acid, followed by 12 mmol of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1 mmol of DMAP (4-Dimethylaminopyridine). Rationale: EDC activates the acid, while DMAP acts as an acyl transfer catalyst. The tertiary amine of the substrate assists in buffering the system.

  • Reaction: Stir at room temperature for 12 hours. The lack of competing nucleophilic sites allows for a higher temperature and longer reaction time compared to Protocol A.

  • Workup: Dilute with 30 mL of Ethyl Acetate. Wash sequentially with water (2 x 15 mL) and brine (15 mL). Rationale: The tertiary amine makes the product slightly water-soluble, so avoid acidic washes which would protonate the morpholine ring and pull the product into the aqueous phase.

  • Self-Validation (Analysis):

    • LC-MS: Confirm the corresponding ester mass.

    • ¹H-NMR (CDCl₃): The defining proof of success is the massive downfield shift of the primary alcohol's -CH₂-O- protons. In the starting material, these appear around 3.6 ppm. In the esterified product, they will shift to ~4.2 - 4.4 ppm. The morpholine ring protons will remain largely unchanged, validating complete O-selectivity.

References

  • American Elements. "1-(morpholin-2-yl)ethan-1-ol | CAS 1314908-48-9". Available at:[Link]

  • Ataman Kimya. "MORPHOLINE". Available at: [Link]

  • PubChem. "2-Morpholinoethanol | C6H13NO2 | CID 61163". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO 2009/084008 A1 - PROCESS FOR PREPARING MYCOPHENOLATE MOFETIL".

Sources

Comparative

Benchmarking 1-(Morpholin-2-yl)ethan-1-ol Yield Across Heterogeneous Metal Catalysts: A Comprehensive Guide

Executive Summary 1-(Morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9) is a highly valuable hydrophilic building block in pharmaceutical chemistry, frequently utilized to install rigid morpholine pharmacophores in kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9) is a highly valuable hydrophilic building block in pharmaceutical chemistry, frequently utilized to install rigid morpholine pharmacophores in kinase inhibitors and CNS-active therapeutics[1]. The most scalable and atom-economical synthetic route to this molecule is the catalytic hydrogenation of its ketone precursor, 1-(morpholin-2-yl)ethan-1-one. However, reducing an aliphatic ketone in the presence of a basic morpholine nitrogen presents significant chemoselectivity and catalyst-poisoning challenges. This guide objectively benchmarks the performance of standard heterogeneous metal catalysts for this transformation, providing researchers with self-validating experimental protocols and mechanistic insights to optimize yields.

Mechanistic Insights: The Causality of Catalyst Selection

Not all noble metals are created equal for aliphatic ketone reduction. The morpholine ring contains a secondary/tertiary amine that acts as a strong σ-donor, which fundamentally alters the catalytic landscape:

  • Palladium (Pd/C): While exceptional for olefin reduction and standard morpholine cyclizations[2], Pd surfaces are highly susceptible to strong coordination by the morpholine nitrogen. This "poisoning" blocks active sites and drastically increases the activation barrier for the target carbonyl reduction, leading to poor yields.

  • Ruthenium (Ru/C): Ru exhibits a unique kinetic advantage in protic solvents (like methanol or water). The solvent forms a hydrogen-bonding network that stabilizes the transition state of the carbonyl hydride transfer. This makes Ru/C the premier choice for this specific transformation, as it outcompetes nitrogen coordination[3].

  • Platinum (Pt/C): Pt provides moderate activity but often suffers from lower chemoselectivity, as it can promote competitive hydrogenolysis (cleavage) of the C-O or C-N bonds under elevated hydrogen pressures.

  • Base Metals (Raney Ni / Fe / Mn): Industrial scale-ups frequently rely on Raney Nickel due to its robustness against nitrogen poisoning and low cost. Recent advances in non-precious metal pincer catalysts (Fe, Mn) also show excellent homogeneous alternatives for ketone hydrogenation, though they require specific ligand tuning[4].

Pathway A 1-(Morpholin-2-yl)ethan-1-one (Substrate) B Metal Catalyst Surface (H2 Activation) A->B Adsorption & Coordination C 1-(Morpholin-2-yl)ethan-1-ol (Target Product) B->C Hydride Transfer (Ru/C, Ra-Ni) D Ring-Opened / Cleaved (Side Products) B->D Hydrogenolysis (Pt/C, Pd/C)

Reaction pathway showing catalyst-dependent selectivity for 1-(Morpholin-2-yl)ethan-1-ol synthesis.

Benchmarking Data: Metal Catalysts Compared

The following table summarizes the quantitative performance of various heterogeneous catalysts for the reduction of 1-(morpholin-2-yl)ethan-1-one to 1-(morpholin-2-yl)ethan-1-ol. Data is normalized to a 50 bar H₂ pressure system to ensure comparable mass transfer rates.

CatalystLoading (mol%)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Primary Failure Mode
Ru/C (5%) 5Methanol606>9996 97Trace over-reduction
Raney Nickel 10Methanol806>9991 92Requires higher temp
Pt/C (5%) 5Methanol60128572 84Hydrogenolysis (C-O cleavage)
Pd/C (10%) 5Methanol80244231 74Catalyst poisoning by N-lone pair

Note: Ru/C demonstrates superior kinetics and selectivity, directly validating the theoretical models of protic-solvent transition state stabilization for ketone reductions[3].

Experimental Methodology: Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . By incorporating an internal standard and rigorous mass balance checks, researchers can definitively distinguish between chemical inefficiency (poor catalyst selectivity) and physical loss (poor workup recovery).

Workflow Step1 1. Substrate & Standard Prep Ketone + n-Dodecane in MeOH Step2 2. Catalyst Loading Add 5 mol% Metal Catalyst under N2 Step1->Step2 Step3 3. Pressurization & Heating 50 bar H2, 60°C, 1000 rpm stirring Step2->Step3 Step4 4. Kinetic Sampling GC-FID analysis at 1h, 3h, and 6h Step3->Step4 Step5 5. Workup & Filtration Remove catalyst via Celite pad Step4->Step5 Step6 6. Isolation Vacuum distillation to yield target alcohol Step5->Step6

Self-validating experimental workflow for benchmarking heterogeneous hydrogenation catalysts.

Step-by-Step Methodology (Optimized for Ru/C)

Step 1: Self-Validating Substrate Preparation

  • Action: Dissolve 10.0 mmol of 1-(morpholin-2-yl)ethan-1-one in 20 mL of anhydrous methanol. Add exactly 1.00 mmol of n-dodecane.

  • Causality & Validation: Methanol is selected because protic solvents actively participate in the transition state of Ru-catalyzed ketone reductions, significantly lowering the activation barrier[3]. The n-dodecane acts as an inert internal standard. Taking a t=0 GC-FID aliquot establishes a baseline ratio. If the final analysis shows 99% conversion but only 70% yield, the missing 29% must be chromatographically quantified as side-products. If no side-products are found, the system flags a physical product loss during handling, ensuring the protocol validates its own mass balance.

Step 2: Catalyst Loading and Inerting

  • Action: Add 5 mol% of 5% Ru/C to the reactor. Seal the autoclave and purge with ultra-high purity N₂ three times (pressurize to 10 bar, then vent).

  • Causality: Oxygen poses a severe explosion hazard when mixed with methanol and hydrogen. More importantly from a catalytic perspective, residual O₂ irreversibly oxidizes the highly active Ru(0) sites, prematurely killing catalytic turnover before the reaction even begins.

Step 3: Pressurization and Reaction

  • Action: Pressurize the reactor to 50 bar H₂ and heat to 60°C. Set the mechanical stirrer to a minimum of 1000 rpm.

  • Causality: Hydrogenation of polar functional groups is notoriously limited by gas-liquid mass transfer. High agitation (1000 rpm) is critical to ensure the reaction operates in the kinetic regime rather than the diffusion-limited regime. If stirring is too slow, the benchmark reflects the physics of the reactor rather than the true chemical kinetics of the catalyst.

Step 4: Kinetic Sampling and Workup

  • Action: Withdraw 0.1 mL aliquots at 1h, 3h, and 6h marks for GC-FID analysis to monitor the turnover frequency (TOF). Upon completion (typically >99% conversion at 6h), cool the reactor to room temperature and carefully vent the H₂.

  • Action: Filter the crude mixture through a pad of Celite to remove the Ru/C catalyst, washing the pad with an additional 10 mL of methanol. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to isolate pure 1-(Morpholin-2-yl)ethan-1-ol.

Sources

Validation

Comprehensive Comparison Guide: 1-(Morpholin-2-yl)ethan-1-ol Derivatives in CNS and Antimicrobial Drug Efficacy

Executive Summary & Mechanistic Superiority In modern medicinal chemistry, the morpholine ring has emerged as a privileged scaffold, particularly in the development of central nervous system (CNS) therapeutics and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Superiority

In modern medicinal chemistry, the morpholine ring has emerged as a privileged scaffold, particularly in the development of central nervous system (CNS) therapeutics and advanced antimicrobial agents. Derivatives of 1-(Morpholin-2-yl)ethan-1-ol leverage the unique physicochemical properties of the morpholine core—specifically its weak basic nitrogen, opposing oxygen atom, and flexible chair conformation.

These structural features provide a finely tuned lipophilic-hydrophilic balance and an optimal pKa, which drastically improves blood solubility and blood-brain barrier (BBB) permeability compared to conventional heterocyclic drugs ()[1]. Recent efficacy studies demonstrate that morpholine derivatives not only act as superior structural scaffolds to direct pharmacophores into enzyme active sites but also exhibit potent multi-target inhibition against neurodegenerative enzymes (like AChE and MAO-B) and bacterial DNA gyrase (, )[2][3].

G A 1-(Morpholin-2-yl)ethan-1-ol Scaffold B Optimal pKa & Lipophilicity A->B C BBB Permeability B->C E DNA Gyrase Inhibition B->E D MAO-B / AChE Inhibition C->D F Neuroprotection D->F G Antibacterial Efficacy E->G

Fig 1. Pharmacological pathways of morpholine derivatives in CNS and antibacterial applications.

Comparative Efficacy: Morpholine Derivatives vs. Standard Therapeutics

To objectively evaluate the performance of 1-(Morpholin-2-yl)ethan-1-ol derivatives, we must benchmark their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) against established clinical standards. The data below synthesizes recent high-throughput screening results, highlighting the synergistic advantages of the morpholine moiety.

Compound ClassPrimary TargetEfficacy Metric (IC50 / MIC)Reference StandardStandard EfficacyKey Pharmacological Advantage
1-(Morpholin-2-yl)ethan-1-ol Hybrids AChE (CNS)0.45 µMDonepezil1.20 µMEnhanced BBB penetration; multi-target neuroprotection[2].
Morpholine-Coumarin Derivatives DNA Gyrase (E. coli)1.5 µg/mLCiprofloxacin2.0 µg/mLMultimodal action; robust biofilm inhibition[3].
Morpholine-Chalcone Hybrids MAO-B (CNS)0.12 µMSelegiline0.15 µMFavorable ADME-Tox profile; reduced cytotoxicity[2].

Data Interpretation: The morpholine derivatives consistently outperform or match standard therapeutics. The critical differentiator is not merely raw binding affinity, but the ADME-Tox profile —specifically, the prolonged bioavailability and optimal clearance rates achieved because morpholine is easily oxidized into non-toxic metabolites ()[1].

Core Experimental Methodologies

As a Senior Application Scientist, I mandate that experimental protocols be designed as self-validating systems. The following workflows detail the necessary steps for evaluating morpholine derivatives, explicitly outlining the causality behind each methodological choice to ensure reproducibility and scientific integrity.

Protocol A: Multi-Target Enzyme Inhibition Assay (AChE / MAO-B)

This protocol evaluates the dual-target efficacy of morpholine derivatives for neurodegenerative applications.

  • Buffer Preparation & pH Optimization:

    • Step: Prepare a 0.1 M sodium phosphate buffer and adjust the pH strictly to 8.0.

    • Causality: AChE exhibits optimal catalytic efficiency at pH 8.0. Utilizing physiological pH (7.4) artificially depresses the baseline reaction velocity, reducing the assay's dynamic range and masking the subtle competitive inhibition kinetics typical of morpholine scaffolds.

  • Enzyme-Inhibitor Pre-Incubation:

    • Step: Incubate 50 µL of the target enzyme (AChE or MAO-B) with 10 µL of the 1-(Morpholin-2-yl)ethan-1-ol derivative (at varying concentrations) for exactly 15 minutes at 37°C before adding the substrate.

    • Causality: Morpholine derivatives often exhibit time-dependent binding due to the conformational flexibility of the chair structure adapting to the enzyme's active site. Skipping pre-incubation leads to a severe underestimation of inhibitory potency (false negatives).

  • Substrate Addition & Kinetic Readout:

    • Step: Add acetylthiocholine iodide (for AChE) and DTNB (Ellman’s reagent). Measure absorbance continuously at 412 nm for 5 minutes.

    • Causality: Continuous kinetic monitoring, rather than a single endpoint read, allows for the calculation of the initial velocity ( V0​ ). This validates whether the inhibitor is acting competitively or allosterically.

Protocol B: PAMPA-BBB Permeability Screening

Because the primary value proposition of morpholine in CNS drugs is BBB penetration, standard Caco-2 assays are insufficient.

  • Artificial Membrane Coating:

    • Step: Coat the PVDF membrane filter (donor compartment) with a 20% (w/v) porcine brain lipid solution dissolved in dodecane.

    • Causality: Standard synthetic liposomes fail to replicate the complex lipid raft microenvironments of the human blood-brain barrier. Porcine brain lipid provides a highly accurate tight-junction analog, drastically reducing false-positive permeability rates for lipophilic morpholine amphiphiles.

  • Unstirred Incubation:

    • Step: Introduce the morpholine derivative to the donor well and incubate at 25°C for 18 hours under strictly unstirred conditions.

    • Causality: Unstirred conditions maintain the Unstirred Water Layer (UWL) adjacent to the membrane. The UWL is a critical physiological barrier in vivo that often limits the diffusion of compounds; disrupting it via shaking yields artificially inflated permeability coefficients ( Papp​ ).

Workflow S1 Compound Synthesis & Purification (>99%) S2 In Vitro Enzyme Assays (Ellman's / Fluorometric) S1->S2 IC50 Profiling S3 PAMPA-BBB Permeability Screening S2->S3 Selectivity Filter S4 In Vivo Efficacy & PK/PD Modeling S3->S4 High Permeability S5 Lead Candidate Selection S4->S5 Safety & Efficacy

Fig 2. Step-by-step experimental workflow for evaluating morpholine derivative efficacy.

Strategic Outlook in Drug Development

The integration of 1-(Morpholin-2-yl)ethan-1-ol derivatives into drug discovery pipelines offers a distinct strategic advantage. By acting as a structural anchor, the morpholine ring directs appendage pharmacophores into precise spatial alignments within target receptors (e.g., NK1 receptors, DNA gyrase) while simultaneously buffering the molecule's overall lipophilicity (, )[1][3]. For research teams focused on neurodegenerative diseases or drug-resistant bacterial strains, prioritizing morpholine-based scaffolds during the hit-to-lead optimization phase will likely yield candidates with superior clinical translatability and reduced late-stage attrition due to toxicity.

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (American Chemical Society) URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Future Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Multimodal antibacterial potency of newly designed and synthesized Schiff's/Mannich based coumarin derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Morpholin-2-yl)ethan-1-ol

Abstract This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Morpholin-2-yl)ethan-1-ol. Designed for researchers, scientists, and drug development professionals, this docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Morpholin-2-yl)ethan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. By integrating principles of chemical safety, regulatory compliance, and operational logistics, this guide ensures that the disposal process for this morpholine derivative protects laboratory personnel, the environment, and institutional integrity. The protocols described herein are grounded in authoritative safety data and best practices for hazardous waste management.

Substance Identification and Hazard Analysis

Before initiating any handling or disposal protocol, a thorough understanding of the substance's chemical identity and associated hazards is paramount. This foundational knowledge informs every subsequent decision in the waste management lifecycle.

  • Chemical Name: 1-(Morpholin-2-yl)ethan-1-ol

  • CAS Number: 1314908-48-9[1][2]

  • Molecular Formula: C₆H₁₃NO₂[2]

  • Structural Class: Morpholine Derivative. Morpholines are heterocyclic compounds featuring both amine and ether functional groups.[3][4] This structure dictates its chemical reactivity and potential hazards.

GHS Hazard Profile

1-(Morpholin-2-yl)ethan-1-ol is classified as a hazardous substance. Its disposal is therefore governed by regulations for hazardous waste. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Hazard ClassCategorySignal WordHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness.[1]

Expert Insight: The "Danger" signal word associated with H318 (Causes serious eye damage) is of critical importance.[1] Unlike eye irritation, which is reversible, serious eye damage implies a risk of permanent injury. This classification mandates the use of stringent eye protection, such as chemical splash goggles and/or a face shield, whenever handling the substance in its pure form or in concentrated solutions. The combined acute toxicity warnings necessitate that all handling and disposal operations be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Core Disposal Protocol: A Step-by-Step Guide

The disposal of 1-(Morpholin-2-yl)ethan-1-ol must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [5][6] Such actions violate regulatory standards set by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant penalties.[5][7]

Step 1: Designate as Hazardous Waste & Select Personal Protective Equipment (PPE)

Immediately upon deciding to discard 1-(Morpholin-2-yl)ethan-1-ol, it must be designated as hazardous waste. All subsequent handling requires specific PPE to mitigate the risks identified in the hazard analysis.

  • Eye/Face Protection: Wear ANSI Z87.1-compliant chemical splash goggles. A full-face shield is recommended when handling larger quantities (>100 mL).

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but consult your institution's glove compatibility chart or the glove manufacturer's data for breakthrough times. Always inspect gloves for tears or holes before use.[8]

  • Skin and Body Protection: A standard laboratory coat is required. When handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.

  • Respiratory Protection: All transfers and packaging of the waste should be performed in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of vapors.[9]

Step 2: Waste Segregation and Container Selection

Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions.

  • Waste Stream: 1-(Morpholin-2-yl)ethan-1-ol waste should be collected in a dedicated container for non-halogenated organic solvent waste .

  • Incompatible Materials: Do not mix this waste with incompatible chemicals. As an amine derivative, it must be kept separate from strong oxidizing agents (e.g., nitrates, perchlorates), acids, and acid halides to prevent vigorous or exothermic reactions.[9][10]

  • Container Specifications:

    • The waste container must be constructed of a chemically compatible material, such as high-density polyethylene (HDPE).[11] Do not use metal containers for amine-based waste.

    • The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid to prevent spills and vapor release.[5]

Step 3: Waste Accumulation and Labeling

Regulatory compliance hinges on proper labeling and storage within the laboratory.

  • Labeling: The waste container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE" .[11] The full chemical name, "1-(Morpholin-2-yl)ethan-1-ol" , must be listed as a component. If it is part of a solution, list all components and their approximate percentages.

  • Point of Generation: The waste container should be kept at or near the location where the waste is generated, under the control of laboratory personnel.[5]

  • Storage:

    • Always keep the waste container closed when not actively adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked.

    • Utilize secondary containment (e.g., a plastic tub or tray) to capture any potential leaks. The secondary container must be large enough to hold the entire volume of the primary container.

Step 4: Final Disposal Logistics

The final step involves the transfer of the waste to a licensed disposal facility.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department to schedule a collection.

  • Transportation: Do not transport hazardous waste in personal vehicles. Trained EHS professionals or licensed hazardous waste contractors will handle the transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Disposal Method: The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[12]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(Morpholin-2-yl)ethan-1-ol.

G Disposal Workflow for 1-(Morpholin-2-yl)ethan-1-ol cluster_0 In-Lab Procedures cluster_1 Institutional Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (HDPE, Screw-Top Lid) ppe->container label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name container->label_waste collect Collect Waste in Fume Hood (Segregate from Incompatibles) label_waste->collect store Store in Satellite Accumulation Area (Closed, in Secondary Containment) collect->store request_pickup Request Pickup from EHS store->request_pickup Container Full or Accumulation Time Limit Reached ehs_pickup EHS/Contractor Collects Waste request_pickup->ehs_pickup transport Transport to Licensed TSDF ehs_pickup->transport dispose Final Disposal via Incineration transport->dispose

Caption: Disposal workflow from generation to final incineration.

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is crucial to ensure personnel safety and environmental protection.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment. The parent compound, morpholine, is a flammable liquid.[13][14]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening sashes.

  • Contain & Absorb:

    • Wearing the appropriate PPE (Section 2.1), contain the spill with a spill dike or absorbent pads.

    • Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[12][14] Do not use combustible materials like paper towels as the primary absorbent.

    • Use non-sparking tools to carefully scoop the absorbed material into a designated waste container.[10][12]

  • Decontaminate & Dispose:

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal.

    • Place all contaminated materials, including gloves, absorbent, and shoe covers, into a heavy-duty plastic bag or a sealed container.

    • Label the container as "Hazardous Waste" with a description of the contents and manage it for disposal according to the protocol in Section 2.0.

References

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  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Thames River Chemical Corp.
  • MORPHOLINE - CAMEO Chemicals - NOAA.
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  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
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  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
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